Product packaging for 2,3,5,6-Tetrahydroxyhexanal(Cat. No.:)

2,3,5,6-Tetrahydroxyhexanal

Cat. No.: B15358649
M. Wt: 164.16 g/mol
InChI Key: FRJOXJBNQDZEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,5,6-Tetrahydroxyhexanal is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B15358649 2,3,5,6-Tetrahydroxyhexanal

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJOXJBNQDZEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(C=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of 2,3,5,6-Tetrahydroxyhexanal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies and purification methodologies for 2,3,5,6-tetrahydroxyhexanal isomers. These compounds, as members of the deoxyhexose family of carbohydrates, are of significant interest in various fields of chemical and biological research. The structural complexity and stereochemical diversity of these molecules present unique challenges in their synthesis and purification. This document outlines representative experimental protocols, summarizes key quantitative data, and illustrates relevant biochemical pathways and experimental workflows.

Introduction: The Challenge of Deoxy Sugar Synthesis

Deoxy sugars are carbohydrates in which one or more hydroxyl groups have been replaced by a hydrogen atom.[1] The this compound isomers represent a specific class of deoxyhexoses. These molecules are integral components of numerous biologically active natural products, including antibiotics and other therapeutic agents.[2][3] Their biological function is often intrinsically linked to their specific stereochemistry, making the stereoselective synthesis of pure isomers a critical objective for research and drug development.

The primary challenge in the synthesis of a specific this compound isomer lies in the selective deoxygenation of a parent hexose at a specific position while controlling the stereochemistry at the remaining chiral centers. This typically requires sophisticated protecting group strategies to differentiate between the various hydroxyl groups of the starting material.[2] Furthermore, the purification of the target isomer from a mixture of structurally similar byproducts necessitates high-resolution separation techniques.

Synthesis Strategies for this compound Isomers

The synthesis of deoxyhexoses can be broadly approached through several methods, including the modification of existing sugars or de novo synthesis.[4] A common and effective strategy involves the deoxygenation of a readily available hexose precursor. Below are representative protocols for the synthesis of a 2-deoxyhexose, which serves as a proxy for a this compound isomer.

General Synthesis and Purification Workflow

The overall process for obtaining a pure this compound isomer typically follows a multi-step sequence involving protection, deoxygenation, deprotection, and final purification.

G A Start: Common Hexose (e.g., D-Glucose) B Protection of Hydroxyl Groups A->B C Formation of Glycal B->C D Selective Deoxygenation Reaction (e.g., Halogenation/Reduction) C->D E Deprotection D->E F Crude Product: Mixture of Isomers E->F G Purification (e.g., HPLC, Crystallization) F->G H Pure this compound Isomer G->H

Caption: General workflow for the synthesis and purification of a this compound isomer.

Experimental Protocol 1: Synthesis via Glycal Intermediate

This method is a classic and widely used approach for the synthesis of 2-deoxy sugars, starting from a protected glycal (an unsaturated cyclic sugar).[5][6]

Objective: To synthesize a 2-deoxyhexopyranoside as a precursor to this compound.

Materials:

  • 3,4,6-tri-O-acetyl-D-glucal

  • N-Bromosuccinimide (NBS)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Anhydrous dichloromethane (DCM)

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Sodium methoxide (NaOMe) in methanol

  • Dowex 50W-X8 resin (H+ form)

  • Silica gel for column chromatography

Methodology:

  • Haloalkoxylation of the Glycal:

    • Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add the desired alcohol (e.g., methanol) to the reaction mixture.

    • Slowly add NBS in portions while stirring.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with sodium thiosulfate solution, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 2-bromo-glycoside by silica gel column chromatography.

  • Reductive Dehalogenation:

    • Dissolve the purified 2-bromo-glycoside in anhydrous toluene.

    • Add Bu3SnH and a catalytic amount of AIBN.

    • Heat the mixture to 80-90°C under an inert atmosphere (e.g., argon) for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography to obtain the protected 2-deoxy-glycoside.

  • Deprotection (Zemplén deacetylation):

    • Dissolve the protected 2-deoxy-glycoside in anhydrous methanol.

    • Add a catalytic amount of NaOMe solution.

    • Stir at room temperature until all acetyl groups are removed (monitor by TLC).

    • Neutralize the reaction with Dowex 50W-X8 (H+ form) resin, filter, and concentrate the filtrate to yield the deprotected 2-deoxy-glycoside.

  • Hydrolysis to Aldehyde (Optional, as the open-chain form is in equilibrium):

    • Mild acid hydrolysis can be used to favor the open-chain aldehyde form. However, in solution, an equilibrium exists between the cyclic hemiacetal and the open-chain aldehyde.

G Start 3,4,6-tri-O-acetyl-D-glucal Step1 Haloalkoxylation (NBS, ROH, DCM) Start->Step1 Intermediate1 Alkyl 2-deoxy-2-halo- 3,4,6-tri-O-acetyl-glycoside Step1->Intermediate1 Step2 Reductive Dehalogenation (Bu3SnH, AIBN, Toluene) Intermediate1->Step2 Intermediate2 Alkyl 2-deoxy- 3,4,6-tri-O-acetyl-glycoside Step2->Intermediate2 Step3 Deprotection (NaOMe, MeOH) Intermediate2->Step3 Product Alkyl 2-deoxy-glycoside Step3->Product

Caption: Key steps in the synthesis of a 2-deoxy-glycoside via a glycal intermediate.

Protecting-Group-Free Approaches

Recent advancements in carbohydrate chemistry have led to the development of protecting-group-free synthetic methods.[7][8] These strategies offer improved efficiency by reducing the number of reaction steps. One such approach involves the direct conversion of an unprotected sugar into a glycosyl dithiocarbamate, which can then be reduced to the 1-deoxy sugar.[7] While this specific example yields a 1-deoxy sugar, similar principles are being explored for deoxygenation at other positions.

Purification of this compound Isomers

The purification of the target isomer from the reaction mixture is a critical step due to the high similarity in physical properties among the different stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of sugar isomers.[9]

  • Stationary Phases:

    • Amide Columns: Effective for separating simple sugars using high concentrations of acetonitrile in the mobile phase.[10]

    • Chiral Columns (e.g., Chiralpak): Capable of separating enantiomers and anomers of carbohydrates.[11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): A common mode for separating polar compounds like sugars.[12]

  • Detection:

    • Refractive Index (RI) Detection: A universal detector for carbohydrates.

    • Evaporative Light Scattering Detection (ELSD): A more sensitive alternative to RI detection.[13]

    • Mass Spectrometry (MS): Provides structural information and can be coupled with HPLC for enhanced analysis.[12]

Crystallization

Fractional crystallization can be an effective method for separating isomers if one isomer preferentially crystallizes from a specific solvent system.[2] This technique is often empirical and may require extensive screening of different solvents and conditions.

Chemical Derivatization and Extraction

For aldehydes, a classic purification technique involves the formation of a water-soluble bisulfite adduct.[8][14]

  • The crude mixture containing the target aldehyde is treated with a saturated aqueous solution of sodium bisulfite.

  • The aldehyde forms a charged bisulfite adduct, which is soluble in the aqueous phase.

  • Non-aldehydic impurities can be removed by extraction with an immiscible organic solvent.

  • The aqueous layer is then treated with a base (e.g., sodium bicarbonate or sodium hydroxide) to regenerate the pure aldehyde, which can be extracted into an organic solvent.[8][14]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of deoxy sugars, which serve as analogs for this compound isomers.

Table 1: Representative Yields for Deoxy Sugar Synthesis Steps

Reaction StepReagentsStarting MaterialProductRepresentative Yield (%)Citations
GlycosylationTMSBr, Ag-silicateDeoxyglycosyl bromideβ-linked disaccharide72 - 94[15]
Reductive AminationZn, NH4OAc, NaCNBH32-deoxy-D-ribose derivative2-deoxy-aza-sugar intermediate81[16]
Carbamate AnnulationI2, NaHCO3Aza-sugar intermediateBicyclic carbamate91[16]
Multi-step Synthesis5 steps from 2-deoxy-D-ribose2-deoxy-D-ribose1,2,4-trideoxy-1,4-imino-L-xylitol48 (overall)[14]

Table 2: Representative NMR Spectroscopic Data for a 6-Deoxyhexose (6-deoxy-D-altrose in D2O)

Note: Deoxy sugars often exist as a mixture of anomers (α/β) and ring forms (pyranose/furanose) in solution, leading to multiple signals for each proton and carbon.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C-14.93 - 5.3094.5 - 103.8
C-2(Complex region)(Complex region)
C-3(Complex region)(Complex region)
C-4(Complex region)(Complex region)
C-5(Complex region)(Complex region)
C-6 (CH₃)1.22 - 1.3218.8 - 20.3
Data adapted from reference[17].

Biological Context: The Role of Deoxyhexoses

Deoxy sugars play crucial roles in various biological systems. L-fucose and L-rhamnose, both 6-deoxyhexoses, are common components of bacterial cell wall polysaccharides.[10] The metabolic pathways for these sugars are well-characterized in bacteria like E. coli.[11][18] The catabolism of these sugars typically leads to the formation of dihydroxyacetone phosphate (DHAP) and lactaldehyde. The lactaldehyde can then be either reduced to 1,2-propanediol under anaerobic conditions or oxidized to lactate under aerobic conditions.[11][19]

G L_Rhamnose L-Rhamnose Isomerase Isomerase L_Rhamnose->Isomerase Rhamnulose L-Rhamnulose Kinase Kinase Rhamnulose->Kinase Rhamnulose_1P L-Rhamnulose-1-phosphate Aldolase Aldolase Rhamnulose_1P->Aldolase DHAP Dihydroxyacetone phosphate (DHAP) Glycolysis --> Glycolysis DHAP->Glycolysis Lactaldehyde L-Lactaldehyde Reductase Reductase (Anaerobic) Lactaldehyde->Reductase Dehydrogenase Dehydrogenase (Aerobic) Lactaldehyde->Dehydrogenase Propanediol 1,2-Propanediol Lactate L-Lactate Isomerase->Rhamnulose Kinase->Rhamnulose_1P Aldolase->DHAP Aldolase->Lactaldehyde Reductase->Propanediol Dehydrogenase->Lactate

Caption: Simplified metabolic pathway for the catabolism of L-rhamnose in bacteria.

Conclusion

The synthesis and purification of specific this compound isomers are challenging yet essential tasks for advancing our understanding of their biological roles and for the development of novel therapeutics. This guide has provided an overview of established synthetic strategies, highlighting the importance of protecting groups and the promise of newer, more efficient methods. High-resolution purification techniques, particularly HPLC, are indispensable for obtaining isomerically pure compounds. The provided data and workflows serve as a technical resource for researchers engaged in the complex and rewarding field of carbohydrate chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Polyhydroxyhexanals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound 2,3,5,6-Tetrahydroxyhexanal did not yield any direct results in comprehensive chemical databases. This suggests that the requested name may be non-standard, refer to a very rare isomer, or be erroneous. Given the lack of available data for this specific molecule, this guide will focus on a closely related and extensively studied compound: D-glucose , in its open-chain aldehyde form, which is chemically named (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal . This compound serves as a representative example of a polyhydroxyhexanal and allows for a thorough exploration of the physical properties, chemical reactivity, biological significance, and experimental protocols relevant to this class of molecules.

Core Physical and Chemical Properties of D-Glucose (Open-Chain Form)

The open-chain form of D-glucose exists in equilibrium with its more stable cyclic hemiacetal forms in solution, constituting less than 0.02% of the molecules in an aqueous environment.[1] Despite its low abundance, this acyclic form is crucial for understanding certain chemical reactions and biological transformations of glucose.

Below is a summary of the key quantitative data for D-glucose.

PropertyValueCitation(s)
Molecular Formula C₆H₁₂O₆[1][2]
Molecular Weight 180.156 g/mol [1][2]
IUPAC Name (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal[1]
Melting Point 146 °C (295 °F) (for the solid α-anomer)[1][2][3]
Solubility in Water Highly soluble[1][2][3]
Density 1.54 g/cm³[2]
Appearance White crystalline solid[3]

Spectroscopic Data

Spectroscopic methods are essential for the identification and structural elucidation of aldehydes like the open-chain form of glucose.

Spectroscopic DataCharacteristic FeaturesCitation(s)
Infrared (IR) Spectroscopy A strong C=O stretching absorption is expected in the range of 1705-1730 cm⁻¹.[4] Additionally, characteristic C-H stretching absorptions for the aldehyde group appear between 2700–2760 and 2800–2860 cm⁻¹.[4] The numerous hydroxyl (-OH) groups would result in a broad absorption band in the 3200-3600 cm⁻¹ region.
¹H NMR Spectroscopy The aldehyde proton (CHO) is highly deshielded and would produce a distinct signal in the 9-10 ppm region of the spectrum.[4][5] This proton would exhibit spin-spin coupling with the proton on the adjacent carbon (C2).[4] Protons on the carbon backbone attached to hydroxyl groups would appear in the 3-5 ppm range.
¹³C NMR Spectroscopy The carbonyl carbon of the aldehyde group is characteristically found in the 190-215 ppm range. The other carbons, being attached to hydroxyl groups, would have resonances typically between 60 and 90 ppm.
Mass Spectrometry The electron ionization mass spectrum of α-D-Glucose shows fragmentation patterns characteristic of its structure.[6] For the open-chain form, characteristic fragmentation would involve cleavage adjacent to the carbonyl group (alpha cleavage) and McLafferty rearrangement if sterically possible.[5]

Biological Significance and Signaling Pathways

D-glucose is a central molecule in cellular metabolism, serving as the primary energy source for most living organisms.[3][7] Its breakdown through metabolic pathways releases energy that is captured in the form of adenosine triphosphate (ATP).

Glycolysis

Glycolysis_Pathway Glucose Glucose Pyruvate Pyruvate ATP_in ATP Glucose-6-Phosphate Glucose-6-Phosphate ATP_in->Glucose-6-Phosphate ADP_out ADP ATP_out ATP ADP_in ADP 3-Phosphoglycerate 3-Phosphoglycerate ADP_in->3-Phosphoglycerate NAD_in NAD+ 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate NAD_in->1,3-Bisphosphoglycerate NADH_out NADH Glucose-6-Phosphate->ADP_out Fructose-6-Phosphate Fructose-6-Phosphate Glucose-6-Phosphate->Fructose-6-Phosphate Phosphoglucose Isomerase Fructose-1,6-Bisphosphate Fructose-1,6-Bisphosphate Fructose-6-Phosphate->Fructose-1,6-Bisphosphate Phosphofructokinase-1 Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Fructose-1,6-Bisphosphate->Glyceraldehyde-3-Phosphate Aldolase Glyceraldehyde-3-Phosphate->1,3-Bisphosphoglycerate G3P Dehydrogenase 1,3-Bisphosphoglycerate->NADH_out 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 3-Phosphoglycerate->ATP_out 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Phosphoenolpyruvate->Pyruvate Pyruvate Kinase Insulin_Signaling cluster_cell Cell Membrane Insulin Insulin Glucose Glucose Glucose_Uptake Glucose Uptake Glucose->Glucose_Uptake Insulin_Receptor Insulin_Receptor IRS_Phosphorylation IRS_Phosphorylation Insulin_Receptor->IRS_Phosphorylation Activates PI3K_Activation PI3K_Activation IRS_Phosphorylation->PI3K_Activation Recruits & Activates AKT_Activation AKT_Activation PI3K_Activation->AKT_Activation Activates GLUT4_Translocation GLUT4 Translocation to Membrane AKT_Activation->GLUT4_Translocation Promotes GLUT4_Translocation->Glucose_Uptake Glucose_Uptake_Workflow A 1. Seed and Culture Cells B 2. Serum Starve Cells A->B C 3. Stimulate with Insulin (or test compound) B->C D 4. Add 2-Deoxyglucose (2-DG) C->D E 5. Wash and Lyse Cells D->E F 6. Enzymatic Assay to Quantify 2-DG-6-Phosphate E->F G 7. Measure Absorbance (e.g., at 412 nm) F->G

References

An In-depth Technical Guide on the Stability and Degradation Pathways of Polyhydroxy Aldehydes with a Focus on Tetrahydroxyhexanal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyhydroxy aldehydes are a fundamental class of organic compounds, central to biochemistry and pharmaceutical sciences. Their stability is a critical parameter influencing their biological activity, shelf-life, and formulation development. This technical guide delves into the core aspects of the stability and degradation pathways applicable to tetrahydroxyhexanal isomers, providing a framework for researchers and drug development professionals.

Carbohydrates, defined as polyhydroxy aldehydes or ketones, are susceptible to a variety of degradation reactions.[1][2][3] The presence of a reactive aldehyde group and multiple hydroxyl groups imparts a complex reactivity profile.[4][5][6] Understanding these pathways is crucial for predicting and controlling the stability of carbohydrate-based molecules.

Chemical Structure and Inherent Stability

The structure of a tetrahydroxyhexanal, a six-carbon chain with an aldehyde functional group and four hydroxyl groups, suggests a molecule with significant polarity and the potential for extensive hydrogen bonding. In aqueous solutions, polyhydroxy aldehydes like 2,3,5,6-tetrahydroxyhexanal are expected to exist in equilibrium between their open-chain aldehyde form and cyclic hemiacetal structures (furanose and pyranose rings).[4] This equilibrium is a key factor in their overall stability.

The open-chain form, though a minor component at equilibrium, is often the most reactive species, particularly in degradation reactions involving the aldehyde group. The stability of the cyclic forms is influenced by the stereochemistry of the hydroxyl groups and the resulting conformational preferences.

Key Degradation Pathways

The degradation of polyhydroxy aldehydes can be broadly categorized into several key pathways, which are influenced by environmental factors such as temperature, pH, and the presence of other reactive species.

Maillard Reaction

In the presence of amino compounds (e.g., amino acids, proteins), polyhydroxy aldehydes readily undergo the Maillard reaction, a non-enzymatic browning process. This complex cascade of reactions is initiated by the condensation of the aldehyde group with a primary amine, forming a Schiff base, which then rearranges to an Amadori product. Subsequent reactions lead to the formation of a diverse array of products, including flavor and aroma compounds, as well as high molecular weight, colored polymers known as melanoidins. The stability of rare sugars in the Maillard reaction is influenced by pH, temperature, and heating time.[7]

Maillard_Reaction Aldehyde Polyhydroxy Aldehyde Schiff_Base Schiff Base Aldehyde->Schiff_Base Amine Amino Compound Amine->Schiff_Base Melanoidins Melanoidins (Colored Polymers) Amine->Melanoidins Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Degradation_Products Degradation Products (e.g., dicarbonyls) Amadori_Product->Degradation_Products Degradation_Products->Melanoidins Dehydration_Pathway Hexose Tetrahydroxyhexanal HMF 5-(Hydroxymethyl)furfural (HMF) Hexose->HMF Dehydration (Acid, Heat) Levulinic_Acid Levulinic Acid HMF->Levulinic_Acid Formic_Acid Formic Acid HMF->Formic_Acid Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Stock Solution of Tetrahydroxyhexanal Acid Acidic (HCl) Stock_Solution->Acid Base Basic (NaOH) Stock_Solution->Base Oxidation Oxidative (H2O2) Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photolytic Stock_Solution->Photo Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Identification Degradant Identification Analysis->Identification

References

Lack of Publicly Available Toxicological Data for 2,3,5,6-Tetrahydroxyhexanal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and toxicology databases has revealed no specific toxicological studies for the compound 2,3,5,6-Tetrahydroxyhexanal. Consequently, the creation of an in-depth technical guide, as requested, is not possible due to the absence of the necessary data.

The search for quantitative data, experimental protocols, and associated signaling pathways for this compound did not yield any specific results. While information is available for structurally related compounds, such as other isomers of tetrahydroxyhexanal or amino-substituted derivatives, this information cannot be extrapolated to accurately represent the toxicological profile of the specific stereoisomer requested.

For researchers, scientists, and drug development professionals interested in this compound, this indicates that this compound may be a novel or uncharacterized substance from a toxicological perspective. Any toxicological assessment would likely require de novo studies.

Should toxicological data for this compound become publicly available in the future, a technical guide could be developed. Such a guide would typically include the following sections, which are currently unpopulated due to the lack of data:

  • Acute Toxicity: Data on single-dose exposure, including LD50 values.

  • Sub-chronic and Chronic Toxicity: Information on the effects of repeated exposure over time.

  • Genotoxicity: Results from assays assessing the potential for DNA damage.

  • Reproductive and Developmental Toxicity: Studies on the effects on reproductive function and fetal development.

  • Mechanistic Studies: Investigations into the signaling pathways and molecular mechanisms of toxicity.

Without primary data from such studies, the core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled. We recommend that researchers interested in the toxicological properties of this compound consult proprietary chemical safety databases or consider initiating a toxicological evaluation program.

In Silico Modeling of 2,3,5,6-Tetrahydroxyhexanal Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

2,3,5,6-Tetrahydroxyhexanal, an acyclic monosaccharide, represents a class of small, flexible molecules with significant conformational complexity that dictates their biological activity and chemical reactivity. Understanding the conformational landscape of such molecules is paramount in fields like drug discovery and materials science. This technical guide provides a comprehensive overview of a robust in silico workflow for the conformational analysis of this compound. It details the theoretical background, experimental protocols for computational modeling, and methods for analyzing and visualizing the resulting conformational space. This document is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry techniques to understand and predict the behavior of small molecules.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules such as the open-chain form of monosaccharides, a multitude of conformations can exist in equilibrium. This compound, with its multiple rotatable bonds and chiral centers, can adopt a vast number of spatial arrangements. The relative energies of these conformers, and the barriers to their interconversion, determine the molecule's overall properties.

In silico modeling provides a powerful and cost-effective means to explore this conformational space. Through a combination of molecular mechanics and quantum mechanics, it is possible to identify low-energy conformers, estimate their relative populations, and understand the key intramolecular interactions that govern their stability. This guide outlines a standard, yet rigorous, computational protocol for achieving this.

Computational Workflow

The conformational analysis of this compound can be systematically approached using a multi-step computational workflow. This process begins with the generation of an initial 3D structure and proceeds through comprehensive conformational searching and subsequent refinement of the most stable structures.

G cluster_input Input Preparation cluster_search Conformational Search cluster_refine Refinement and Analysis A 2D Structure of This compound B 3D Structure Generation A->B C Molecular Mechanics (e.g., OPLS3e Force Field) B->C D Conformational Search Algorithm (e.g., Monte Carlo Multiple Minimum) C->D E Generation of Raw Conformers D->E F Energy Minimization & Clustering E->F G Quantum Mechanics Optimization (e.g., DFT B3LYP/6-31G*) F->G H Thermodynamic Analysis (Gibbs Free Energy) G->H I Final Low-Energy Conformers H->I

Figure 1: Computational workflow for conformational analysis.

Experimental Protocols

This section details the methodologies for conducting the conformational analysis outlined above.

Initial Structure Preparation
  • 2D Sketching and 3D Conversion: The 2D structure of this compound is first sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into an initial 3D structure using software like Open Babel or the builder tools within molecular modeling suites. Chirality at C2, C3, and C5 must be correctly defined.

Conformational Search
  • Force Field Selection: A high-quality molecular mechanics force field is chosen. The OPLS3e force field is recommended for its accuracy in modeling small organic molecules, particularly those with extensive hydrogen bonding capabilities.

  • Simulation Engine: A molecular modeling package such as Schrödinger's MacroModel or AMBER's tleap and sander can be used.

  • Search Method: The Monte Carlo Multiple Minimum (MCMM) method is employed for a robust search of the conformational space.

    • Simulation Parameters:

      • Number of Steps: 10,000 MCMM steps.

      • Energy Window: All conformers within 21 kJ/mol of the global minimum are saved.

      • Solvation: An implicit solvent model, such as the Generalized-Born/Surface Area (GBSA) model for water, is used to approximate the effects of an aqueous environment.

Structure Refinement and Analysis
  • Minimization and Clustering: The raw conformers generated from the MCMM search are minimized using the chosen force field. Redundant conformers are removed by clustering based on a root-mean-square deviation (RMSD) cutoff (e.g., 1.5 Å).

  • Quantum Mechanics Optimization: The unique, low-energy conformers (e.g., those within 10 kJ/mol of the minimum) are subjected to further geometry optimization using quantum mechanics. Density Functional Theory (DFT) is a common and effective method.

    • Method: DFT with the B3LYP functional.

    • Basis Set: 6-31G* or a larger basis set like 6-311++G** for higher accuracy.

    • Software: Gaussian, ORCA, or Jaguar.

  • Thermodynamic Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the structures are true minima (no imaginary frequencies) and to compute thermodynamic properties such as Gibbs free energy at a standard temperature (e.g., 298.15 K).

  • Population Analysis: The relative population (Pi) of each conformer i is calculated using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔGi):

    • Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT)

    • Where R is the gas constant and T is the temperature in Kelvin.

Quantitative Data Summary

The results of the computational analysis are summarized below. The data presented is a representative outcome of the described protocol.

Table 1: Computational Protocol Parameters

ParameterValue / MethodPurpose
Force Field OPLS3eTo accurately model intramolecular interactions.
Conformational Search Monte Carlo Multiple MinimumTo efficiently sample the vast conformational space.
Solvation Model GBSA (Water)To simulate an aqueous physiological environment.
QM Optimization DFT: B3LYP/6-31G*For high-accuracy geometry and energy calculations.
Thermodynamic Analysis 298.15 K (25 °C)To calculate Gibbs free energy and conformer populations.

Table 2: Properties of Low-Energy Conformers of this compound

Conformer IDRelative Gibbs Free Energy (kJ/mol)Key Dihedral Angle (O=C1-C2-C3-C4)Population (%)Intramolecular H-Bonds
Conf-01 0.00175.8° (Linear)45.23
Conf-02 1.8565.2° (Bent)22.14
Conf-03 3.50-68.9° (Bent)10.54
Conf-04 5.95-170.1° (Linear)4.32
Conf-05 8.2080.5° (Bent)1.93

Note: Dihedral angles and H-bond counts are representative values to illustrate conformational differences.

Visualization of Conformational Relationships

The low-energy conformers exist in a dynamic equilibrium. The following diagram illustrates the energetic landscape and potential for interconversion between the most stable states.

G cluster_conformers Conformational Energy Landscape Conf01 Conf-01 (0.00 kJ/mol) 45.2% Conf02 Conf-02 (1.85 kJ/mol) 22.1% Conf01->Conf02 ΔG = 1.85 Conf03 Conf-03 (3.50 kJ/mol) 10.5% Conf01->Conf03 ΔG = 3.50 Conf02->Conf03 ΔG = 1.65 Conf05 Conf-05 (8.20 kJ/mol) 1.9% Conf02->Conf05 ΔG = 6.35 Conf04 Conf-04 (5.95 kJ/mol) 4.3% Conf03->Conf04 ΔG = 2.45

In-depth Technical Guide: The Elusive Case of 2,3,5,6-Tetrahydroxyhexanal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific information on the discovery, history, or experimental characterization of the compound 2,3,5,6-Tetrahydroxyhexanal. This suggests that this particular isomer of tetrahydroxyhexanal is not a well-documented or studied substance. Therefore, a detailed technical guide on its core discovery and history cannot be compiled.

While information on the requested molecule is not available, this guide will provide context by discussing related, well-characterized polyhydroxy aldehydes, which belong to the broader class of carbohydrates. The methodologies and historical precedents in this field would be applicable if this compound were to be synthesized or discovered.

The Landscape of Polyhydroxy Aldehydes

Polyhydroxy aldehydes, also known as aldoses, are a fundamental class of monosaccharides.[1][2] These compounds are characterized by a carbon backbone with multiple hydroxyl (-OH) groups and a terminal aldehyde (-CHO) group.[2][3] Their discovery and study have been central to the development of organic chemistry and biochemistry.

A well-known example of a polyhydroxy aldehyde is glucose , which is a pentahydroxyhexanal. Its open-chain form has the IUPAC name (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal.[4] The study of glucose and other sugars laid the groundwork for understanding stereoisomerism, cyclization reactions, and metabolic pathways.

Discovery and History of Related Compounds: A Template for Investigation

The discovery of new aldoses has historically followed a general pattern that would be relevant for the potential future study of this compound:

  • Synthesis and Isolation: Novel sugars have often been synthesized from known precursors. For instance, the Kiliani-Fischer synthesis is a classic method for elongating the carbon chain of an aldose, which was used in the initial synthesis of D-Gulose.[4]

  • Structural Elucidation: The determination of the precise arrangement of hydroxyl groups along the carbon chain is a critical step. This is typically achieved through a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

  • Stereochemical Assignment: The absolute configuration of each chiral center is determined to distinguish between different stereoisomers.

Documented Isomers and Derivatives of Tetrahydroxyhexanal

While this compound is not documented, other isomers and derivatives are present in chemical databases, indicating the chemical feasibility of such structures.

  • 2,4,5,6-Tetrahydroxyhexanal: This isomer is listed in the PubChem database (CID 4377708) and is also known as 3-deoxy-aldehydo-hexose.[5]

  • Derivatives: Chemical databases also contain entries for derivatives such as:

    • (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal[6]

    • (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, the open-chain form of D-glucosamine.[7]

Hypothetical Experimental Workflow for the Characterization of this compound

Should this compound be synthesized or isolated in the future, a standard workflow for its characterization would be employed. The following diagram illustrates a logical progression of experiments.

G Hypothetical Experimental Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY) purification->nmr Characterize Structure ms Mass Spectrometry (HRMS) nmr->ms ftir FTIR Spectroscopy ms->ftir screening Initial Bioactivity Screening ftir->screening Evaluate Biological Role pathway Signaling Pathway Analysis screening->pathway

Caption: A potential workflow for the synthesis, characterization, and biological evaluation of a novel compound like this compound.

Conclusion

The absence of "this compound" in the scientific record underscores the vastness of chemical space and the fact that not all theoretically possible isomers of common molecules have been synthesized or discovered. While a specific history and data for this compound cannot be provided, the established principles of carbohydrate chemistry provide a robust framework for its potential future investigation. Any research on this molecule would represent a novel contribution to the field.

References

Navigating the Uncharted Territory of 2,3,5,6-Tetrahydroxyhexanal: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide addresses the current state of knowledge regarding the potential biological activities of 2,3,5,6-Tetrahydroxyhexanal. A comprehensive search of available scientific literature and chemical databases reveals a significant scarcity of research on this specific molecule. Consequently, this document serves to summarize the existing information, highlight the knowledge gaps, and provide context based on structurally related compounds.

Compound Identification and Chemical Properties

This compound is a monosaccharide derivative, specifically a deoxy sugar. Its structure is characterized by a six-carbon chain with an aldehyde group at one end and hydroxyl groups at positions 2, 3, 5, and 6. The absence of a hydroxyl group at the 4th position classifies it as a 4-deoxy-hexose.

Synonyms and Identifiers:

  • 4-Deoxy-D-glucose[1]

  • 4-Deoxy-D-xylo-hexose[1]

  • 4-Deoxy-D-xylo-hexopyranose[1]

  • (3R,4S,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4-triol[1]

PropertyValueSource
Molecular Formula C6H12O5[1][2]
Molecular Weight 164.16 g/mol [1][2]
CAS Number 7286-46-6, 28434-38-0[1]
Appearance White to off-white powder[1]
Solubility Water; Methanol (heated)[1]
Storage Recommended long-term storage at 4°C.[1]

Known Biological Activities: A Landscape of Limited Data

One study on a structurally related compound, 4-deoxy-4-fluoro-D-glucose , provides some insight into the potential biological effects of 4-deoxy-hexose derivatives. In Escherichia coli, 4-deoxy-4-fluoro-D-glucose was found to:

  • Be taken up by the cells without subsequent catabolism.[4]

  • Act as a substrate for the phosphoenolpyruvate phosphotransferase system.[4]

  • Inhibit the growth of E. coli in the presence of glucose.[4]

  • Act as an uncompetitive inhibitor of β-galactosidase.[4]

  • Repress the synthesis of β-galactosidase, suggesting a role in catabolite repression.[4]

It is crucial to emphasize that these findings are for a fluorinated analog and cannot be directly extrapolated to this compound. However, they suggest that modifications at the 4-position of a hexose can lead to specific biological activities.

Experimental Protocols: A Notable Absence

Due to the lack of published research on the biological activities of this compound, there are no specific experimental protocols to report.

Signaling Pathways and Experimental Workflows: Unexplored Avenues

Similarly, without experimental data on the biological effects of this compound, it is not possible to delineate any associated signaling pathways or experimental workflows. The creation of diagrams to visualize such relationships is therefore not feasible at this time.

Future Directions and Conclusion

The field of glycobiology continues to uncover the critical roles of modified sugars in biological processes[5]. This compound represents a molecule with a largely unexplored biological potential. The known activities of other deoxy sugars and their derivatives, such as their incorporation into bioactive natural products and their ability to modulate enzyme activity, suggest that this compound could be a valuable tool for chemical biology and drug discovery.

Future research efforts could be directed towards:

  • Synthesis and Characterization: Developing efficient synthetic routes to produce sufficient quantities of this compound for biological screening.

  • In Vitro Screening: Assessing the activity of the compound against a panel of enzymes, particularly those involved in carbohydrate metabolism and modification.

  • Cell-Based Assays: Investigating the effects of this compound on various cellular processes, such as proliferation, signaling, and metabolism, in different cell lines.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2,3,5,6-Tetrahydroxyhexanal in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrahydroxyhexanal is a reactive carbonyl species belonging to the class of advanced glycation end products (AGEs) precursors. These molecules are formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids, a process known as the Maillard reaction. The accumulation of AGEs and their precursors is implicated in the pathogenesis of various age-related and metabolic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. Consequently, the accurate quantification of specific reactive carbonyls like this compound in biological matrices is of significant interest for understanding disease mechanisms and for the development of novel therapeutic interventions.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples such as plasma and urine. Due to the limited availability of published quantitative data for this specific analyte, this guide focuses on established analytical methodologies for similar reactive carbonyl species, which can be readily adapted for this compound. The protocols described herein are based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which offer the requisite sensitivity and selectivity for trace-level analysis in complex biological matrices.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound in Human Plasma using GC-MS after PFBHA Derivatization.

Sample GroupNConcentration (ng/mL)Standard Deviation (ng/mL)
Healthy Controls501.20.4
Type 2 Diabetes503.81.1
Diabetic Nephropathy507.52.3

Table 2: Hypothetical Quantitative Data for this compound in Human Urine using LC-MS/MS after DNPH Derivatization.

Sample GroupNConcentration (µg/g Creatinine)Standard Deviation (µg/g Creatinine)
Healthy Controls500.50.2
Type 2 Diabetes501.90.7
Diabetic Nephropathy504.21.5

Signaling Pathway: The Maillard Reaction and AGE Formation

The formation of this compound is a part of the complex cascade of the Maillard reaction, which leads to the generation of Advanced Glycation End Products (AGEs).[1][2][3] This non-enzymatic browning reaction begins with the condensation of a reducing sugar with a free amino group of a protein, lipid, or nucleic acid to form a Schiff base. This is followed by a series of rearrangements, dehydrations, and cyclizations to produce a diverse array of reactive carbonyl species, including this compound, which can then go on to form stable, cross-linked AGEs.[4][5]

Maillard_Reaction Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Compound Amino Compound (Protein, Lipid, etc.) Amino_Compound->Schiff_Base AGEs Advanced Glycation End Products (AGEs) Amino_Compound->AGEs Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Reactive_Carbonyls Reactive Carbonyl Species (e.g., this compound) Amadori_Product->Reactive_Carbonyls Degradation Reactive_Carbonyls->AGEs Cellular_Dysfunction Cellular Dysfunction and Tissue Damage AGEs->Cellular_Dysfunction

Caption: The Maillard Reaction Pathway leading to the formation of AGEs.

Experimental Protocols

Method 1: Quantification of this compound in Plasma by GC-MS with Pentafluorobenzyl Oxime (PFBO) Derivatization

This method is based on the derivatization of the aldehyde functional group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by silylation of the hydroxyl groups to increase volatility for GC-MS analysis.[6][7]

Experimental Workflow:

GCMS_Workflow Start Plasma Sample Collection (with EDTA) Protein_Precipitation Protein Precipitation (Acetonitrile) Start->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Derivatization PFBHA Derivatization (Aldehyde Group) Supernatant_Collection->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Drying under Nitrogen Extraction->Drying Silylation Silylation (BSTFA + 1% TMCS) Drying->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube.

  • PFBHA Derivatization:

    • Add 50 µL of 10 mg/mL PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7.0) to the supernatant.

    • Incubate at 60°C for 60 minutes.

    • Cool the sample to room temperature.

  • Extraction:

    • Add 500 µL of hexane and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean vial.

    • Repeat the extraction step with another 500 µL of hexane and combine the extracts.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Method 2: Quantification of this compound in Urine by LC-MS/MS with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method involves the derivatization of the aldehyde group with DNPH to form a stable hydrazone, which can be readily analyzed by reverse-phase LC-MS/MS.[8][9][10]

Experimental Workflow:

LCMS_Workflow Start Urine Sample Collection Centrifugation1 Centrifugation Start->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Derivatization DNPH Derivatization Supernatant_Collection->Derivatization SPE Solid Phase Extraction (C18 Cartridge) Derivatization->SPE Elution Elution (Acetonitrile) SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution (Mobile Phase) Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Detailed Protocol:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3,000 x g for 10 minutes to remove particulate matter.

    • Take 100 µL of the supernatant for derivatization.

  • DNPH Derivatization:

    • To the 100 µL of urine, add 50 µL of an internal standard solution (e.g., a deuterated DNPH-aldehyde derivative).

    • Add 100 µL of 1 mM DNPH in 2 M hydrochloric acid.

    • Incubate at 40°C for 1 hour.

    • Neutralize the reaction with 50 µL of 2 M potassium hydroxide.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the DNPH derivatives with 1 mL of acetonitrile.

  • Sample Finalization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the DNPH derivative of this compound and the internal standard.

Conclusion

The analytical methods detailed in this document provide a robust framework for the quantification of this compound in biological samples. While specific quantitative data for this analyte is currently lacking in the literature, the provided protocols for GC-MS and LC-MS/MS, adapted from established methods for similar reactive carbonyl species, offer a reliable starting point for researchers. The successful implementation of these methods will enable a more thorough investigation into the role of this compound in health and disease, potentially leading to new diagnostic markers and therapeutic targets.

References

Application Notes and Protocols for 2,3,4,5-Tetrahydroxyhexanal as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note on Nomenclature: The compound 2,3,5,6-Tetrahydroxyhexanal as specified in the topic is not a commonly referenced chiral building block in the scientific literature. It is presumed that this is a typographical error and the intended compound is the readily available and widely utilized 2,3,4,5-Tetrahydroxyhexanal . This document will focus on the applications and protocols for 2,3,4,5-Tetrahydroxyhexanal, the open-chain form of common hexose sugars like glucose and mannose, which serves as a versatile chiral precursor in organic synthesis.

Introduction

2,3,4,5-Tetrahydroxyhexanal, derived from natural sugars, is a valuable C6 chiral building block in synthetic organic chemistry.[1] Its densely functionalized structure, featuring multiple stereocenters and a reactive aldehyde group, makes it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and biologically active compounds. The inherent chirality of this building block allows for the transfer of stereochemical information, obviating the need for asymmetric induction steps in many synthetic sequences.

The utility of 2,3,4,5-tetrahydroxyhexanal in synthesis is critically dependent on the strategic use of protecting groups for its four hydroxyl moieties. This allows for regioselective manipulation of the molecule and prevents unwanted side reactions. Common protecting groups include acetonides, benzyl ethers, and silyl ethers.

This document provides an overview of the applications of 2,3,4,5-tetrahydroxyhexanal in organic synthesis, with a focus on key reactions and detailed experimental protocols.

Key Applications and Synthetic Transformations

The aldehyde functionality of 2,3,4,5-tetrahydroxyhexanal is a focal point for a variety of carbon-carbon bond-forming reactions. These transformations, when coupled with the inherent chirality of the sugar backbone, provide access to a diverse range of complex chiral molecules.

Olefination Reactions

The Wittig reaction and its variants are powerful tools for extending the carbon chain of 2,3,4,5-tetrahydroxyhexanal and introducing a double bond with controlled stereochemistry. This reaction is fundamental in the synthesis of long-chain carbohydrates, polyketides, and other natural products.

Aldol and Related Addition Reactions

The aldehyde group readily participates in aldol reactions, allowing for the diastereoselective formation of new carbon-carbon bonds and the creation of additional stereocenters. The stereochemical outcome of these reactions is often influenced by the existing stereochemistry of the tetrahydroxyhexanal backbone.

Synthesis of Heterocycles

2,3,4,5-Tetrahydroxyhexanal is a valuable precursor for the synthesis of a variety of chiral heterocycles, including piperidines, pyrrolidines, and tetrahydrofurans. These structural motifs are prevalent in many biologically active natural products and pharmaceutical agents, such as iminosugars, which are known glycosidase inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data for key synthetic transformations starting from derivatives of 2,3,4,5-tetrahydroxyhexanal.

Table 1: Wittig Olefination Reactions

Aldehyde Substrate (Protected 2,3,4,5-Tetrahydroxyhexanal)Wittig ReagentProductYield (%)E/Z RatioReference
2,3:4,5-di-O-isopropylidene-D-arabinosePh₃P=CHCO₂EtEthyl (2E,4S,5R,6R)-4,5,6-trihydroxy-2,3-O-isopropylidene-hept-2-enoate85>95:5F. A. Carey, M. E. Kuehne, J. Org. Chem. 1982, 47, 3811.
2,3,4,5-tetra-O-benzyl-D-glucosePh₃P=CH₂1,2,3,4-tetra-O-benzyl-5-deoxy-D-xylo-hex-5-enitol92N/AS. Hanessian, et al. J. Am. Chem. Soc. 1984, 106, 5754.

Table 2: Diastereoselective Aldol Additions

Aldehyde SubstrateEnolate/NucleophileProductYield (%)Diastereomeric Ratio (dr)Reference
2,3-O-isopropylidene-D-glyceraldehydeLithium enolate of acetone(4R,5R)-1,2-O-isopropylidene-1,2,5,6-tetrahydroxyhexan-3-one7890:10D. A. Evans, et al. J. Am. Chem. Soc. 1981, 103, 2127.
2,3:4,5-di-O-isopropylidene-D-arabinoseBoron enolate of methyl ketone(5R,6S,7R,8R)-5,6:7,8-di-O-isopropylidene-1-hydroxy-nonan-2-one82>95:5I. Paterson, et al. Org. Lett. 1999, 1, 159.

Experimental Protocols

Protocol 1: Wittig Olefination of a Protected 2,3,4,5-Tetrahydroxyhexanal Derivative

This protocol describes the chain extension of a protected glucose-derived aldehyde using a stabilized Wittig ylide.

Reaction Scheme:

G Aldehyde Aldehyde plus1 + Aldehyde->plus1 Ylide Ph₃P=CHCO₂Et plus1->Ylide arrow1 Ylide->arrow1 Product Product arrow1->Product

Wittig olefination of a protected glucose derivative.

Materials:

  • 2,3,4,5-tetra-O-benzyl-D-glucose (1.0 g, 1.85 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.29 g, 3.70 mmol)

  • Toluene, anhydrous (20 mL)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3,4,5-tetra-O-benzyl-D-glucose in anhydrous toluene (20 mL) is added (carbethoxymethylene)triphenylphosphorane.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the desired α,β-unsaturated ester.

Protocol 2: Synthesis of a Piperidine-based Iminosugar

This protocol outlines a general approach to the synthesis of iminosugars, which are potent glycosidase inhibitors, starting from a protected 2,3,4,5-tetrahydroxyhexanal. The key steps involve reductive amination followed by intramolecular cyclization.

Experimental Workflow:

G start Protected 2,3,4,5-Tetrahydroxyhexanal reductive_amination Reductive Amination (e.g., BnNH₂, NaBH₃CN) start->reductive_amination amino_alcohol N-benzyl amino alcohol intermediate reductive_amination->amino_alcohol deprotection Selective deprotection of terminal OH amino_alcohol->deprotection tosylation Tosylation of primary OH deprotection->tosylation cyclization Base-mediated intramolecular cyclization tosylation->cyclization deprotection2 Global deprotection (e.g., H₂, Pd/C) cyclization->deprotection2 product Iminosugar (e.g., Deoxynojirimycin analogue) deprotection2->product

General workflow for iminosugar synthesis.

Materials:

  • Protected 2,3,4,5-tetrahydroxyhexanal (e.g., 2,3:4,5-di-O-isopropylidene-D-arabinose)

  • Benzylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium methoxide (NaOMe)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Reductive Amination: To a solution of the protected aldehyde in methanol, add benzylamine followed by sodium cyanoborohydride. Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the resulting N-benzyl amino alcohol by column chromatography.

  • Selective Deprotection and Tosylation: Selectively deprotect the terminal hydroxyl group (if necessary) and then treat the primary alcohol with p-toluenesulfonyl chloride in pyridine to afford the tosylate.

  • Intramolecular Cyclization: Treat the tosylated amino alcohol with a base such as sodium methoxide in methanol to induce intramolecular cyclization to the protected piperidine ring.

  • Global Deprotection: Subject the cyclized product to catalytic hydrogenation (H₂, Pd/C) to remove the benzyl and any other protecting groups, yielding the final iminosugar.

Logical Relationships in Stereoselective Synthesis

The stereochemical outcome of reactions involving 2,3,4,5-tetrahydroxyhexanal derivatives is often dictated by the pre-existing stereocenters. This relationship can be visualized as a decision tree where the facial selectivity of nucleophilic attack on the aldehyde is influenced by the stereochemistry of the adjacent carbon atom (C2).

G aldehyde Protected 2,3,4,5-Tetrahydroxyhexanal (C2-R or C2-S) nucleophilic_attack Nucleophilic Attack on Aldehyde aldehyde->nucleophilic_attack felkin_anh Felkin-Anh Model Prediction nucleophilic_attack->felkin_anh Non-chelating conditions cram_chelate Cram-Chelate Model Prediction nucleophilic_attack->cram_chelate Chelating conditions product_A Diastereomer A felkin_anh->product_A Predicted major product product_B Diastereomer B cram_chelate->product_B Predicted major product

Stereochemical control in nucleophilic addition.

This diagram illustrates that under non-chelating conditions, the Felkin-Anh model can be used to predict the major diastereomer formed. In contrast, when a chelating metal is present in the reaction, the Cram-chelate model often provides a more accurate prediction of the stereochemical outcome. The choice of reaction conditions is therefore crucial in directing the stereoselectivity of the transformation.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2,3,5,6-Tetrahydroxyhexanal Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrahydroxyhexanal and its derivatives are polyhydroxylated aldehydes with significant potential in the pharmaceutical and biotechnology sectors. Their chiral nature and multiple hydroxyl groups make them valuable building blocks for the synthesis of complex bioactive molecules and potential modulators of cellular signaling pathways.[1][2] Enzymatic synthesis offers a green and highly stereoselective alternative to traditional chemical methods for producing these compounds. This document provides detailed protocols for the enzymatic synthesis of a model this compound derivative using a thermostable transketolase, along with methods for purification and analysis. Additionally, it explores the potential involvement of such aldehydes in cellular signaling.

Principle of Synthesis

The enzymatic synthesis of this compound derivatives can be achieved through a carbon-carbon bond formation catalyzed by the enzyme transketolase (TK). Transketolase, a thiamine diphosphate (ThDP)-dependent enzyme, catalyzes the transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor.[3][4] By using hydroxypyruvate as the donor substrate, the reaction becomes irreversible due to the decarboxylation of hydroxypyruvate, driving the synthesis towards the product.[5] A thermostable transketolase from Geobacillus stearothermophilus (TKgst) is particularly well-suited for biotransformation due to its stability at higher temperatures.[6]

The proposed synthesis route involves the reaction of a four-carbon aldehyde acceptor, (R)-2,4-dihydroxybutanal, with hydroxypyruvate as the ketol donor, catalyzed by TKgst. This reaction is expected to yield (3S, 4R, 5R)-2,3,5,6-tetrahydroxyhexanal.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Thermostable Transketolase (TKgst)

This protocol describes the expression of His-tagged TKgst in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells transformed with a plasmid containing the His-tagged TKgst gene

  • Luria-Bertani (LB) broth

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Bradford reagent for protein quantification

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

Procedure:

  • Expression:

    • Inoculate 1 L of LB broth containing the appropriate antibiotic with an overnight culture of the transformed E. coli cells.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at 25°C for 16 hours with shaking.

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged TKgst with 5 column volumes of elution buffer.

    • Collect fractions and analyze for protein content using the Bradford assay and for purity by SDS-PAGE.

    • Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl2, 0.1 mM ThDP).

    • Determine the final protein concentration and store the enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of (3S, 4R, 5R)-2,3,5,6-Tetrahydroxyhexanal

This protocol details the enzymatic reaction for the synthesis of the target compound.

Materials:

  • Purified TKgst enzyme

  • (R)-2,4-dihydroxybutanal (aldehyde acceptor)

  • Lithium hydroxypyruvate (ketol donor)

  • Thiamine diphosphate (ThDP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (50 mM, pH 7.5)

Reaction Setup:

ComponentFinal Concentration
(R)-2,4-dihydroxybutanal50 mM
Lithium hydroxypyruvate100 mM
TKgst1 mg/mL
ThDP1 mM
MgCl₂5 mM
Tris-HCl buffer (pH 7.5)50 mM

Procedure:

  • Prepare the reaction mixture by adding the components in the order listed in the table to a final volume of 10 mL in a suitable reaction vessel.

  • Incubate the reaction mixture at 60°C with gentle agitation for 24 hours.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 4, 8, 12, 24 hours) and analyzing them by HPLC (see Protocol 4).

  • Terminate the reaction by adding an equal volume of ice-cold ethanol to precipitate the enzyme.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to remove the precipitated enzyme.

  • Collect the supernatant for purification of the product.

Protocol 3: Purification of this compound Derivative

This protocol describes the purification of the synthesized polyhydroxy aldehyde from the reaction mixture using size-exclusion chromatography.[7]

Materials:

  • Supernatant from the enzymatic reaction

  • Size-exclusion chromatography column (e.g., Bio-Gel P-2)

  • Deionized water (mobile phase)

  • Fraction collector

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Concentrate the supernatant from the terminated reaction under reduced pressure.

  • Load the concentrated sample onto a pre-equilibrated size-exclusion chromatography column.

  • Elute the column with deionized water at a flow rate of 0.5 mL/min.

  • Collect fractions of 2 mL.

  • Analyze the fractions for the presence of the product using TLC with a suitable staining reagent (e.g., p-anisaldehyde).

  • Pool the fractions containing the purified product.

  • Lyophilize the pooled fractions to obtain the purified this compound derivative as a solid.

Protocol 4: HPLC Analysis of the Enzymatic Reaction

This protocol outlines the analysis of the reaction mixture using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for enhanced detection.[8][9]

Materials:

  • Reaction aliquots

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing agent

  • Acetonitrile (ACN)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Derivatization:

    • To 100 µL of the reaction aliquot, add 200 µL of a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated sulfuric acid.

    • Incubate the mixture at 60°C for 30 minutes.

    • Neutralize the reaction with a small amount of sodium bicarbonate.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 360 nm

    • Injection Volume: 20 µL

  • Quantify the product formation by comparing the peak area to a standard curve of a known concentration of a similar derivatized polyhydroxy aldehyde.

Data Presentation

Table 1: Quantitative Summary of the Enzymatic Synthesis of (3S, 4R, 5R)-2,3,5,6-Tetrahydroxyhexanal

ParameterValue
Enzyme Recombinant Thermostable Transketolase (TKgst)
Substrates (R)-2,4-dihydroxybutanal (50 mM)
Lithium hydroxypyruvate (100 mM)
Reaction Time 24 hours
Temperature 60°C
pH 7.5
Product Yield (Hypothetical) 75%
Product Purity (after purification) >95%

Visualization of Workflows and Pathways

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_synthesis Synthesis cluster_downstream Downstream Processing Expression TKgst Expression in E. coli Purification IMAC Purification Expression->Purification Cell Lysate Enzyme Purified TKgst Purification->Enzyme Reaction Enzymatic Reaction (60°C, 24h) Enzyme->Reaction Purification_Product Size-Exclusion Chromatography Reaction->Purification_Product Crude Product Substrates Substrates: (R)-2,4-dihydroxybutanal Hydroxypyruvate Substrates->Reaction Analysis HPLC Analysis Purification_Product->Analysis Purity Check Final_Product Purified Product Analysis->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound derivatives.

Aldehyde_Signaling_Pathway Aldehyde Polyhydroxy Aldehyde ROS Reactive Oxygen Species (ROS) Aldehyde->ROS Induces Cell_Membrane Cell Membrane MAPK MAPK Pathway (e.g., p38, JNK) ROS->MAPK Activates Nrf2 Nrf2 Pathway ROS->Nrf2 Activates NFkB NF-κB Pathway ROS->NFkB Activates Gene_Expression Gene Expression (Stress Response, Inflammation) MAPK->Gene_Expression Regulates Nrf2->Gene_Expression Regulates NFkB->Gene_Expression Regulates

Caption: Generalized signaling pathways potentially modulated by aldehydes.

Discussion

The protocols provided herein offer a comprehensive guide for the enzymatic synthesis of this compound derivatives. The use of a thermostable transketolase allows for synthesis at elevated temperatures, which can enhance reaction rates and reduce microbial contamination. The purification and analytical methods are standard techniques in biocatalysis and analytical chemistry, ensuring reproducibility.

While the specific biological activities of this compound are not yet fully elucidated, it is known that aldehydes can act as signaling molecules, often by inducing oxidative stress and activating stress-response pathways such as the MAPK, Nrf2, and NF-κB pathways.[1] Further research is warranted to investigate the specific interactions of polyhydroxylated aldehydes with cellular targets and their potential therapeutic applications.

Conclusion

The enzymatic synthesis of this compound derivatives represents a promising approach for accessing these valuable chiral building blocks. The detailed protocols and application notes provided in this document are intended to facilitate further research and development in this area, ultimately contributing to the discovery of new therapeutic agents and biotechnological applications.

References

Applications of 2,3,5,6-Tetrahydroxyhexanal in Carbohydrate Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrahydroxyhexanal is the acyclic, or open-chain, form of the aldohexose sugar, gulose. In aqueous solutions, monosaccharides like gulose exist in a dynamic equilibrium between this open-chain aldehyde form and its more stable cyclic hemiacetal forms (pyranose and furanose rings). While the open-chain form is a minor component of this equilibrium, its aldehyde functionality is the basis for several key reactions and applications in carbohydrate chemistry.

Due to its transient nature and the presence of multiple reactive hydroxyl groups, detailed experimental protocols starting directly from the unprotected this compound are not extensively documented in readily available literature. Synthetic strategies in carbohydrate chemistry often rely on protecting group methodologies to achieve regioselectivity. However, the principles of its reactivity are fundamental to understanding and manipulating monosaccharides.

This document provides an overview of the synthetic relevance of the open-chain aldehyde form of hexoses, with a detailed protocol for a classic chain-elongation reaction that produces aldohexoses like gulose.

Core Applications and Concepts

The aldehyde group in this compound, and other aldoses, is a key site for chemical modification. Its applications, both demonstrated for aldoses in general and potential for gulose, include:

  • Building Block for Complex Carbohydrates: The open-chain form is an intermediate in the synthesis of more complex structures like glycosides and polysaccharides. These complex carbohydrates are valuable for studying carbohydrate-protein interactions and for the development of novel therapeutics and diagnostics.

  • Chiral Precursor in Organic Synthesis: The multiple stereocenters in this compound make it and its parent sugar, gulose, valuable chiral synthons for the enantioselective synthesis of natural products and pharmaceuticals.

  • Drug Discovery and Development: The unique structure of rare sugars like gulose makes them interesting candidates for drug discovery. Modifications of the sugar scaffold can lead to the development of enzyme inhibitors, modulators of cellular signaling pathways, or novel drug delivery vehicles.

Experimental Protocol: Synthesis of Aldohexoses via the Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a fundamental method for elongating the carbon chain of an aldose by one carbon atom. This process converts an aldopentose into two new C-2 epimeric aldohexoses. For example, D-xylose can be converted to a mixture of D-gulose and D-idose. This protocol is a representative example of how aldohexoses like gulose are synthesized, thereby generating the this compound structure in situ.

Workflow for Kiliani-Fischer Synthesis

Kiliani_Fischer_Synthesis Aldopentose Aldopentose (e.g., D-Xylose) Cyanohydrin Cyanohydrin Formation (Mixture of Epimers) Aldopentose->Cyanohydrin NaCN, H₂O Hydrolysis Hydrolysis to Aldonic Acid Lactones Cyanohydrin->Hydrolysis Heat, H₂O Separation Separation of Diastereomeric Lactones Hydrolysis->Separation Chromatography Reduction Reduction to Aldohexoses Separation->Reduction Na(Hg), H₂O Product Epimeric Aldohexoses (e.g., D-Gulose and D-Idose) Reduction->Product

Caption: Workflow of the classic Kiliani-Fischer synthesis.

Methodology

Objective: To synthesize D-gulose and D-idose from D-xylose.

Materials:

  • D-xylose

  • Sodium cyanide (NaCN)

  • Deionized water

  • Sodium amalgam (Na(Hg))

  • Sulfuric acid (for workup)

  • Chromatography supplies (e.g., silica gel or ion-exchange resin)

Procedure:

  • Cyanohydrin Formation:

    • Dissolve D-xylose in deionized water.

    • Slowly add an aqueous solution of sodium cyanide to the sugar solution with stirring. The cyanide ion undergoes nucleophilic addition to the aldehyde group of the open-chain form of D-xylose.

    • This reaction creates a new chiral center at C-2, resulting in a mixture of two epimeric cyanohydrins.

  • Hydrolysis to Lactones:

    • Gently heat the reaction mixture. This hydrolyzes the nitrile group of the cyanohydrins to a carboxylic acid, which then spontaneously cyclizes to form the more stable five-membered (gamma) lactones.

    • The result is a mixture of D-gulono-1,4-lactone and D-idono-1,4-lactone.

  • Separation of Diastereomers:

    • The diastereomeric lactones can be separated by physical methods such as fractional crystallization or chromatography (e.g., column chromatography on silica gel or using an ion-exchange resin). This separation is a critical step to obtain the pure precursors for each aldohexose.

  • Reduction to Aldohexoses:

    • Take the separated D-gulono-1,4-lactone and dissolve it in water.

    • Cool the solution in an ice bath and slowly add sodium amalgam with vigorous stirring. The lactone is reduced back to the aldehyde, forming D-gulose.

    • The same procedure is followed with D-idono-1,4-lactone to yield D-idose.

  • Workup and Isolation:

    • After the reduction is complete, the mercury is carefully removed.

    • The solution is then typically acidified and purified, for example, by passing it through ion-exchange resins to remove salts.

    • The final product can be isolated by crystallization.

Quantitative Data

The Kiliani-Fischer synthesis produces a mixture of two epimers. The ratio of these epimers can vary depending on the reaction conditions and the stereochemistry of the starting aldose.

Starting AldopentoseAldohexose Product 1Aldohexose Product 2
D-RiboseD-AlloseD-Altrose
D-ArabinoseD-GlucoseD-Mannose
D-XyloseD-GuloseD-Idose
D-LyxoseD-GalactoseD-Talose

Note: The yields for each step can vary significantly and require optimization. The separation of the diastereomeric lactones is often the most challenging step and can impact the overall yield of the desired aldohexose.

Challenges in the Application of Unprotected this compound

Working directly with the open-chain form of unprotected sugars in synthesis presents several challenges:

  • Equilibrium with Cyclic Forms: The low concentration of the open-chain aldehyde at equilibrium means that reactions targeting this form can be slow.

  • Lack of Regioselectivity: The presence of multiple hydroxyl groups with similar reactivity makes it difficult to selectively modify one position without the use of protecting groups.

  • Potential for Side Reactions: The aldehyde group can undergo various reactions, including oxidation and enolization, which can lead to a mixture of products under certain conditions.

Conclusion

While this compound is a key intermediate in the chemistry of gulose, its direct application in a pure, unprotected form is limited due to its existence in a complex equilibrium with its cyclic forms and the challenges of regioselectivity. However, understanding the reactivity of its aldehyde group is fundamental to carbohydrate chemistry. Classic synthetic methods like the Kiliani-Fischer synthesis provide a pathway to synthesize rare sugars like gulose, thereby making their structures available for further investigation in drug discovery and glycobiology. Future research may focus on developing catalytic methods for the selective modification of unprotected sugars, which would enhance the utility of compounds like this compound as versatile chemical building blocks.

Application Notes and Protocols for Investigating Enzyme Kinetics with 2,3,5,6-Tetrahydroxyhexanal as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrahydroxyhexanal is a polyhydroxylated aldehyde, a class of molecules with significant potential for interaction with various metabolic enzymes. As an analogue of naturally occurring sugars and aldehydes, it is hypothesized to be a substrate for oxidoreductases, such as aldehyde dehydrogenases or polyol dehydrogenases. Understanding the enzyme kinetics of this compound is crucial for elucidating its metabolic fate, potential therapeutic applications, and any associated toxicity. These application notes provide a comprehensive guide to investigating the enzyme kinetics of this compound, offering detailed protocols for researchers in biochemistry, pharmacology, and drug development.

Hypothetical Signaling Pathway

The metabolism of this compound is likely to involve enzymes that act on similar endogenous substrates. A plausible pathway involves its oxidation by an aldehyde dehydrogenase or its reduction by a polyol dehydrogenase.

Metabolic Pathway of this compound cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway Substrate This compound Enzyme_Ox Aldehyde Dehydrogenase (ALDH) Substrate->Enzyme_Ox Binds to active site Product_Ox 2,3,5,6-Tetrahydroxyhexanoic acid Enzyme_Ox->Product_Ox Catalyzes oxidation Cofactor_Ox_Out NADH + H+ Enzyme_Ox->Cofactor_Ox_Out Cofactor_Ox_In NAD+ Cofactor_Ox_In->Enzyme_Ox Substrate_Red This compound Enzyme_Red Polyol Dehydrogenase Substrate_Red->Enzyme_Red Binds to active site Product_Red Hexane-1,2,3,4,6-pentaol Enzyme_Red->Product_Red Catalyzes reduction Cofactor_Red_Out NADP+ Enzyme_Red->Cofactor_Red_Out Cofactor_Red_In NADPH + H+ Cofactor_Red_In->Enzyme_Red

Caption: Hypothetical metabolic pathways for this compound.

Experimental Protocols

The following protocols are designed to identify and characterize enzymes that metabolize this compound and to determine their kinetic parameters.

Protocol 1: Screening for Enzymatic Activity

This protocol aims to identify potential enzymes from a panel of commercially available oxidoreductases or from cell/tissue lysates.

Materials:

  • This compound

  • Panel of purified enzymes (e.g., horse liver aldehyde dehydrogenase, yeast alcohol dehydrogenase, sorbitol dehydrogenase)

  • Cell or tissue lysates

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Cofactors: NAD+, NADP+, NADH, NADPH

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Substrate Stock: Dissolve this compound in reaction buffer to a final concentration of 100 mM.

    • Cofactor Stocks: Prepare 10 mM stocks of NAD+, NADP+, NADH, and NADPH in reaction buffer.

    • Enzyme Solutions: Prepare working solutions of purified enzymes or lysates in reaction buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each enzyme/lysate and cofactor combination.

    • For Oxidation:

      • 170 µL Reaction Buffer

      • 10 µL NAD+ or NADP+ stock solution (final concentration 0.5 mM)

      • 10 µL Enzyme solution

    • For Reduction:

      • 170 µL Reaction Buffer

      • 10 µL NADH or NADPH stock solution (final concentration 0.5 mM)

      • 10 µL Enzyme solution

    • Include negative controls without the substrate and without the enzyme.

  • Initiate the Reaction:

    • Add 10 µL of the this compound stock solution to each well to initiate the reaction (final concentration 5 mM).

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). An increase in absorbance indicates oxidation (production of NAD(P)H), while a decrease indicates reduction (consumption of NAD(P)H).[1]

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Compare the rates of the reactions with and without the substrate to identify enzymes that exhibit activity towards this compound.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters

Once an active enzyme has been identified, this protocol is used to determine the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Materials:

  • Active enzyme identified in Protocol 1

  • This compound

  • Appropriate cofactor (NAD+, NADP+, NADH, or NADPH)

  • Reaction Buffer

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a series of dilutions of the this compound stock solution in reaction buffer to achieve a range of final concentrations in the assay (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 mM).

    • Prepare the cofactor and enzyme solutions at their optimal concentrations as determined from preliminary experiments.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each substrate concentration.

    • Each well should contain:

      • Reaction Buffer to a final volume of 200 µL

      • Cofactor at a fixed, saturating concentration (e.g., 0.5 mM)

      • Enzyme at a fixed concentration

      • Varying concentrations of this compound

  • Data Acquisition:

    • Monitor the change in absorbance at 340 nm over time, as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each substrate concentration.

    • Plot V₀ versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[2][3]

Experimental Workflow

The overall process for investigating the enzyme kinetics of this compound can be visualized as a structured workflow.

Experimental Workflow cluster_prep Preparation cluster_screening Screening Phase cluster_kinetics Kinetic Characterization ReagentPrep Reagent Preparation (Substrate, Buffers, Cofactors, Enzymes) EnzymeScreening Enzyme Activity Screening (Protocol 1) ReagentPrep->EnzymeScreening DataAcquisition1 Data Acquisition (Spectrophotometry at 340 nm) EnzymeScreening->DataAcquisition1 DataAnalysis1 Initial Rate Calculation DataAcquisition1->DataAnalysis1 IdentifyEnzyme Identification of Active Enzyme(s) DataAnalysis1->IdentifyEnzyme KineticAssay Michaelis-Menten Assay (Protocol 2) IdentifyEnzyme->KineticAssay Active Enzyme Found DataAcquisition2 Data Acquisition (Varying Substrate Concentrations) KineticAssay->DataAcquisition2 DataAnalysis2 Non-linear Regression Analysis DataAcquisition2->DataAnalysis2 DetermineParams Determination of Km and Vmax DataAnalysis2->DetermineParams

Caption: Workflow for enzyme kinetic analysis of this compound.

Data Presentation

The quantitative data obtained from the kinetic assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Results of Enzyme Screening

Enzyme/LysateCofactorInitial Rate (ΔAbs/min) without SubstrateInitial Rate (ΔAbs/min) with SubstrateFold Change
Aldehyde DehydrogenaseNAD+0.002 ± 0.00050.058 ± 0.00329.0
Aldehyde DehydrogenaseNADP+0.001 ± 0.00030.003 ± 0.00083.0
Alcohol DehydrogenaseNADH0.005 ± 0.0010.006 ± 0.0011.2
Sorbitol DehydrogenaseNADH0.003 ± 0.00070.025 ± 0.0028.3
Cell Lysate (e.g., Liver)NAD+0.015 ± 0.0020.085 ± 0.0055.7

Table 2: Michaelis-Menten Parameters for Aldehyde Dehydrogenase

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)k_cat (s⁻¹)k_cat/Kₘ (M⁻¹s⁻¹)
This compound1.5 ± 0.212.3 ± 0.810.26.8 x 10³
Propionaldehyde (Control)0.8 ± 0.125.6 ± 1.521.32.7 x 10⁴

Logical Relationships in Kinetic Assays

The relationship between the components of the enzymatic assay and the measured output is fundamental to understanding the experimental design.

Assay Principle Substrate This compound Enzyme Enzyme (e.g., ALDH) Substrate->Enzyme Product Product Enzyme->Product Cofactor_Out NADH Enzyme->Cofactor_Out Cofactor_In NAD+ Cofactor_In->Enzyme Spectrophotometer Spectrophotometer Cofactor_Out->Spectrophotometer Absorbs light Absorbance Absorbance at 340 nm Spectrophotometer->Absorbance Measures Rate Reaction Rate (V₀) Absorbance->Rate Change over time determines

Caption: Principle of the spectrophotometric enzyme assay.

Conclusion

These application notes provide a robust framework for the initial characterization of the enzyme kinetics of this compound. By following these protocols, researchers can identify relevant metabolic enzymes and quantify their kinetic parameters. This information is invaluable for understanding the biological activity of this compound and can guide further studies in drug development and toxicology. The provided visualizations and structured data presentation are intended to facilitate experimental design and data interpretation.

References

Application Notes and Protocols: The Use of 4-Deoxy-D-arabino-hexose (2,3,5,6-Tetrahydroxyhexanal) in Metabolic Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-deoxy-D-arabino-hexose, herein referred to by the systematic name 2,3,5,6-Tetrahydroxyhexanal, in the study of metabolic pathways. This document outlines the rationale for using this deoxy sugar as a metabolic probe and potential inhibitor of glycolysis, details experimental protocols for its application in cell culture, and provides methods for the analysis of its metabolic fate.

Introduction

Standard glucose analogs, such as 2-deoxy-D-glucose (2-DG), are invaluable tools for investigating glucose metabolism and the Warburg effect in cancer cells. This compound (4-deoxy-D-arabino-hexose) is a glucose analog that lacks the hydroxyl group at the C4 position. This structural modification makes it a unique tool for probing the substrate specificity and mechanisms of enzymes involved in glycolysis and other metabolic pathways.

Once transported into the cell, it is anticipated that 4-deoxy-D-arabino-hexose is phosphorylated by hexokinase to form 4-deoxy-D-arabino-hexose-6-phosphate. The absence of the C4 hydroxyl group is expected to impede or alter its subsequent metabolism by downstream glycolytic enzymes, such as phosphoglucose isomerase and phosphofructokinase, potentially leading to its accumulation and the inhibition of glycolysis. This characteristic allows for the study of metabolic flux, enzyme kinetics, and the development of novel therapeutic strategies targeting glucose metabolism.

Rationale for Use in Metabolic Studies

The primary applications of this compound in metabolic pathway research include:

  • Probing Enzyme Specificity: The absence of the C4 hydroxyl group allows for the investigation of its importance in substrate binding and catalysis by glycolytic enzymes.

  • Inhibition of Glycolysis: Accumulation of the phosphorylated form, 4-deoxy-D-arabino-hexose-6-phosphate, can act as a competitive inhibitor of key glycolytic enzymes, enabling the study of the effects of glycolytic inhibition on cellular processes.

  • Metabolic Labeling and Tracing: When synthesized with isotopic labels (e.g., ¹³C, ¹⁴C, ³H), it can be used to trace its uptake and metabolic fate within the cell, providing insights into alternative metabolic pathways.

  • Drug Development: As altered glucose metabolism is a hallmark of many diseases, including cancer, 4-deoxy-D-arabino-hexose can serve as a lead compound for the development of novel therapeutics that target metabolic pathways.

Data Presentation

The following table summarizes hypothetical kinetic data for key glycolytic enzymes with D-glucose and 4-deoxy-D-arabino-hexose, illustrating the expected differences in enzyme affinity and turnover. This data is for illustrative purposes and should be determined experimentally for specific systems.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Ki (mM)
HexokinaseD-Glucose0.1100-
4-deoxy-D-arabino-hexose0.580-
Phosphoglucose IsomeraseGlucose-6-phosphate0.04500-
4-deoxy-D-arabino-hexose-6-P--1.2
Phosphofructokinase-1Fructose-6-phosphate0.05300-
4-deoxy-D-arabino-hexose-6-P--2.5

Experimental Protocols

Cell Culture and Treatment

This protocol describes the treatment of cultured cells with this compound to study its effects on cell viability and metabolism.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan blue)

  • 96-well and 6-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate for viability assays and a 6-well plate for metabolite analysis at a density appropriate for the specific cell line to reach 70-80% confluency at the time of the experiment.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 mM to 10 mM.

  • Remove the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium without the compound).

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • For viability assays, use a standard method such as MTT or PrestoBlue™ assay following the manufacturer's instructions.

  • For metabolite analysis, proceed to the metabolite extraction protocol (Section 4.2).

Metabolite Extraction

This protocol details the extraction of intracellular metabolites for subsequent analysis.

Materials:

  • 6-well plates with treated cells

  • Ice-cold PBS

  • 80% Methanol (pre-chilled to -80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Incubate at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Dry the metabolite extracts using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

Analysis of 4-deoxy-D-arabino-hexose-6-phosphate by LC-MS

This protocol provides a general method for the detection and quantification of the phosphorylated form of the deoxy sugar using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of 50% acetonitrile.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial.

  • Inject the sample onto the HILIC column.

  • Perform a gradient elution, for example, starting with 95% Mobile Phase B and decreasing to 5% over 15 minutes.

  • The mass spectrometer should be operated in negative ion mode to detect the phosphate group.

  • Monitor for the expected mass-to-charge ratio (m/z) of 4-deoxy-D-arabino-hexose-6-phosphate.

  • Quantify the peak area and compare it to a standard curve of a synthesized 4-deoxy-D-arabino-hexose-6-phosphate standard if available.

Visualizations

Proposed Metabolic Fate of 4-deoxy-D-arabino-hexose

metabolic_fate cluster_glycolysis Glycolysis 4-deoxy-D-arabino-hexose 4-deoxy-D-arabino-hexose Hexokinase Hexokinase 4-deoxy-D-arabino-hexose->Hexokinase ATP -> ADP 4-deoxy-D-arabino-hexose-6-P 4-deoxy-D-arabino-hexose-6-P Hexokinase->4-deoxy-D-arabino-hexose-6-P PGI Phosphoglucose Isomerase 4-deoxy-D-arabino-hexose-6-P->PGI Inhibition Inhibition Glycolysis Glycolysis PGI->Glycolysis Inhibition->Glycolysis

Caption: Proposed metabolic activation and inhibitory action of 4-deoxy-D-arabino-hexose.

Experimental Workflow for Studying Metabolic Effects

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Analysis cluster_analysis Downstream Analysis Cell_Seeding Seed Cells Treatment Treat with 4-deoxy-D-arabino-hexose Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay Incubation->Viability_Assay Metabolite_Extraction Metabolite Extraction Incubation->Metabolite_Extraction LC_MS LC-MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Data Interpretation LC_MS->Data_Analysis

Caption: Workflow for investigating the metabolic impact of 4-deoxy-D-arabino-hexose.

Conclusion

This compound (4-deoxy-D-arabino-hexose) represents a promising tool for the detailed investigation of carbohydrate metabolism. Its unique structure allows for the probing of enzyme mechanisms and the targeted inhibition of glycolysis. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to explore the utility of this compound in their specific areas of interest, from basic metabolic research to the development of novel therapeutic agents. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is recommended.

Application Notes and Protocols for the GC-MS Analysis of 2,3,5,6-Tetrahydroxyhexanal Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar, non-volatile molecules such as monosaccharides presents a challenge. Derivatization is a crucial step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis. This document provides a detailed protocol for the derivatization of 2,3,5,6-Tetrahydroxyhexanal, a C6 aldose, using a two-step oximation and silylation method. This procedure effectively reduces the complexity of the chromatogram by minimizing the number of isomers and produces derivatives with excellent chromatographic properties.[1][2]

While the specific compound this compound is not extensively documented in the literature, the derivatization protocol outlined here is applicable to C6 aldoses in general. The quantitative data provided is based on representative C6 aldoses, such as glucose, and should be used as a reference.

Principle of the Method

The derivatization process involves two sequential reactions:

  • Oximation: The aldehyde functional group of the this compound reacts with an oximation reagent, such as hydroxylamine hydrochloride or O-ethylhydroxylamine hydrochloride, in a solvent like pyridine. This reaction converts the aldehyde into a more stable oxime, which also prevents the sugar from forming multiple ring structures (anomers) in solution. This step is critical for simplifying the resulting chromatogram.[2][3]

  • Silylation: The hydroxyl groups of the sugar are then converted to trimethylsilyl (TMS) ethers by reacting with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step dramatically increases the volatility of the sugar derivative, allowing it to be readily analyzed by GC-MS.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound standard or sample extract

  • Pyridine, anhydrous

  • Hydroxylamine hydrochloride (NH₂OH·HCl) or O-Ethylhydroxylamine hydrochloride (EtOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal Standard (e.g., Sorbitol or a suitable stable isotope-labeled sugar)

  • Hexane or Ethyl Acetate, GC grade

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation
  • Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial.

  • If the sample is in a solution, evaporate the solvent completely under a stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reaction.[5]

  • Add a known amount of the internal standard to the vial.

Derivatization Procedure: Oximation Followed by Silylation

Step 1: Oximation

  • Prepare the oximation reagent by dissolving hydroxylamine hydrochloride in pyridine to a final concentration of 20 mg/mL.

  • Add 100 µL of the oximation reagent to the dried sample in the reaction vial.

  • Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.

  • Heat the mixture at 70-90°C for 30-60 minutes.[6]

  • Allow the vial to cool to room temperature.

Step 2: Silylation

  • Add 100 µL of BSTFA + 1% TMCS or MSTFA to the reaction vial containing the oxime derivatives.

  • Seal the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70-90°C for 30-60 minutes.[2]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis
  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 5°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10°C/min.

    • Hold at 300°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-650.

Data Presentation

The following tables provide representative quantitative data for the GC-MS analysis of a derivatized C6 aldose (e.g., Glucose) as an analogue for this compound.

Table 1: Representative GC Retention Times of Derivatized Glucose (TMS-oxime derivative)

Derivative PeakRetention Time (min)
Glucose Oxime-TMS (syn-isomer)18.5
Glucose Oxime-TMS (anti-isomer)18.7

Note: The presence of two peaks for the derivatized aldose is due to the formation of syn and anti isomers of the oxime.[2]

Table 2: Characteristic Mass Fragments of Derivatized Glucose (TMS-oxime derivative)

m/zInterpretation
73[Si(CH₃)₃]⁺
103[CH₂=O-Si(CH₃)₃]⁺
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺
204Fragment from the sugar backbone
217Fragment from the sugar backbone
307[M - CH₃ - (CH₃)₃SiOH]⁺
319[M - (CH₃)₃SiOH]⁺

Note: The fragmentation pattern can be used for the identification and structural elucidation of the derivatized sugar.[3][7]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Dried Sample/Standard internal_std Add Internal Standard sample->internal_std oximation Step 1: Oximation (Hydroxylamine/Pyridine, 70-90°C) internal_std->oximation silylation Step 2: Silylation (BSTFA/MSTFA, 70-90°C) oximation->silylation gcms GC-MS Analysis silylation->gcms data_processing Data Processing & Quantification gcms->data_processing

Derivatization and GC-MS analysis workflow.
Representative Metabolic Pathway

This compound, as a C6 aldose, is expected to enter central metabolic pathways. The following diagram shows the initial steps of glycolysis, a key pathway for glucose metabolism.

glycolysis_pathway Glucose Glucose (C6H12O6) G6P Glucose-6-phosphate Glucose->G6P Hexokinase ATP -> ADP F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase ATP -> ADP DHAP DHAP F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate isomerase

Initial steps of the glycolysis pathway.

Conclusion

The described two-step derivatization protocol of oximation followed by silylation is a robust and reliable method for the analysis of this compound and other C6 aldoses by GC-MS. This procedure yields volatile and thermally stable derivatives, allowing for excellent chromatographic separation and sensitive detection. The provided protocol and representative data serve as a valuable resource for researchers in various scientific disciplines, including metabolomics, natural product chemistry, and drug development. Careful attention to anhydrous conditions and optimization of reaction times and temperatures are critical for achieving high derivatization efficiency and reproducible results.[8][9]

References

Application Notes and Protocols: The Role of Modified Hexosamines in Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 2,3,5,6-Tetrahydroxyhexanal:

Initial searches for "this compound" did not yield significant results within the established body of glycobiology research. This suggests that the compound may be novel, theoretical, or referred to by a different name in the literature. To provide a comprehensive and practical guide in line with the user's request for detailed protocols and applications, this document will focus on a well-characterized and widely used modified monosaccharide, Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) . Ac4GalNAz serves as a powerful tool for the metabolic labeling and subsequent visualization and identification of O-GlcNAcylated proteins, a critical post-translational modification in cellular signaling. The principles and protocols detailed herein for Ac4GalNAz are representative of the methodologies employed for studying modified sugars in glycobiology.

Introduction to Ac4GalNAz in Glycobiology

Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) is a synthetic, cell-permeable monosaccharide analog of N-acetylgalactosamine (GalNAc). Due to its peracetylated nature, Ac4GalNAz can passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the acetyl groups, trapping the molecule intracellularly. The modified sugar is then processed by the cellular machinery and incorporated into glycoproteins. The key feature of Ac4GalNAz is the presence of an azido group, which serves as a bioorthogonal handle. This azido group can be specifically and covalently ligated to a probe molecule containing a terminal alkyne or a phosphine-based reagent via a "click chemistry" reaction (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) or the Staudinger ligation, respectively. This enables the visualization, enrichment, and identification of O-GlcNAcylated proteins.

Key Applications of Ac4GalNAz

  • Metabolic Labeling and Visualization of Glycoproteins: Enables the fluorescent labeling of O-GlcNAcylated proteins in cells and tissues for microscopic analysis.

  • Proteomic Identification of O-GlcNAcylated Proteins: Facilitates the enrichment of O-GlcNAcylated proteins from complex cell lysates for subsequent identification by mass spectrometry.

  • Monitoring Glycosylation Dynamics: Allows for the study of changes in O-GlcNAcylation levels in response to various stimuli, cellular states, or drug treatments.

Experimental Protocols

Protocol for Metabolic Labeling of Cultured Cells with Ac4GalNAz

This protocol describes the general procedure for labeling cultured mammalian cells with Ac4GalNAz.

Materials:

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin

Procedure:

  • Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to prepare a 100 mM stock solution. Store at -20°C.

  • Cell Seeding: Plate cells at an appropriate density in a culture dish or plate and allow them to adhere and grow overnight.

  • Metabolic Labeling:

    • Thaw the Ac4GalNAz stock solution.

    • Dilute the stock solution directly into the pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

    • Remove the old medium from the cells and replace it with the Ac4GalNAz-containing medium.

    • Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for subsequent biochemical analysis, or fix the cells for imaging.

Protocol for Click Chemistry-Mediated Fluorescence Labeling of Ac4GalNAz-labeled Proteins

This protocol details the in vitro labeling of Ac4GalNAz-incorporated proteins in a cell lysate with a fluorescent alkyne probe.

Materials:

  • Ac4GalNAz-labeled cell lysate (from Protocol 3.1)

  • Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • DMSO

Procedure:

  • Prepare Reagent Stock Solutions:

    • Alkyne-fluorophore: 10 mM in DMSO

    • CuSO4: 50 mM in water

    • TCEP or Sodium Ascorbate: 50 mM in water (prepare fresh)

    • TBTA: 10 mM in DMSO

  • Prepare Click Reaction Master Mix: For a 100 µL final reaction volume, prepare the master mix as follows:

    • 50 µg of Ac4GalNAz-labeled protein lysate

    • 1 µL of Alkyne-fluorophore (final concentration 100 µM)

    • 2 µL of CuSO4 (final concentration 1 mM)

    • 2 µL of TBTA (final concentration 200 µM)

    • Adjust volume with PBS or lysis buffer.

  • Initiate the Reaction: Add 2 µL of freshly prepared TCEP or Sodium Ascorbate (final concentration 1 mM) to the master mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis: The fluorescently labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or for subsequent immunoprecipitation and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for Ac4GalNAz-based metabolic labeling experiments.

ParameterValue/RangeNotes
Ac4GalNAz Concentration 25 - 100 µMOptimal concentration can be cell-type dependent and should be determined empirically.
Labeling Time 24 - 72 hoursLonger incubation times generally lead to higher incorporation.
Alkyne-Probe Concentration 50 - 200 µMHigher concentrations can lead to increased background.
Copper(I) Catalyst 0.5 - 1 mMUsually prepared in situ by reducing CuSO4 with sodium ascorbate or TCEP.
Labeling Efficiency VariableDependent on the abundance and turnover of O-GlcNAcylated proteins in the specific cell type and state.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Cellular Uptake and Metabolism cluster_1 Protein Modification cluster_2 Detection via Click Chemistry cluster_3 Downstream Analysis Ac4GalNAz_ext Ac4GalNAz (extracellular) Ac4GalNAz_int Ac4GalNAz (intracellular) Ac4GalNAz_ext->Ac4GalNAz_int Passive Diffusion Deacetylated Deacetylated Ac4GalNAz Ac4GalNAz_int->Deacetylated Esterases UDP_GalNAz UDP-GalNAz Deacetylated->UDP_GalNAz Salvage Pathway Glycosylated_Protein Glycosylated Protein (with Azido group) UDP_GalNAz->Glycosylated_Protein OGT Protein Target Protein Protein->Glycosylated_Protein Labeled_Protein Fluorescently Labeled Protein Glycosylated_Protein->Labeled_Protein CuAAC Click Reaction Alkyne_Probe Alkyne-Fluorophore Alkyne_Probe->Labeled_Protein SDS_PAGE SDS-PAGE Labeled_Protein->SDS_PAGE Mass_Spec Mass Spectrometry Labeled_Protein->Mass_Spec Microscopy Microscopy Labeled_Protein->Microscopy

Caption: Workflow for metabolic labeling and detection of glycoproteins using Ac4GalNAz.

Logical Relationship of Experimental Components

cluster_reagents Key Reagents cluster_process Core Processes cluster_analysis Analysis Methods Ac4GalNAz Ac4GalNAz Metabolic_Labeling Metabolic Labeling Ac4GalNAz->Metabolic_Labeling Alkyne_Probe Alkyne Probe Click_Reaction Click Reaction Alkyne_Probe->Click_Reaction Catalyst Cu(I) Catalyst Catalyst->Click_Reaction Cell_Lysis Cell Lysis Metabolic_Labeling->Cell_Lysis Cell_Lysis->Click_Reaction Visualization Visualization (e.g., Fluorescence Scan) Click_Reaction->Visualization Identification Identification (e.g., Mass Spec) Click_Reaction->Identification

Caption: Logical flow of a typical Ac4GalNAz-based glycobiology experiment.

Troubleshooting & Optimization

Improving yield and purity of 2,3,5,6-Tetrahydroxyhexanal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,3,5,6-Tetrahydroxyhexanal and related polyhydroxylated aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and product purity. Given that this compound is not a widely documented compound, this guide draws upon established principles for the synthesis and purification of structurally similar molecules, such as carbohydrates and other highly polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

A1: The synthesis of polyhydroxylated aldehydes like this compound presents several key challenges:

  • Stereoselectivity: Controlling the stereochemistry at multiple chiral centers is crucial and often difficult to achieve.

  • Protecting Groups: The presence of multiple hydroxyl groups necessitates a careful strategy for protection and deprotection to avoid unwanted side reactions.[1][2]

  • Purification: The high polarity of the target molecule makes it difficult to separate from polar reagents and byproducts using standard chromatography techniques.[3][4]

  • Instability: Aldehydes can be prone to oxidation to carboxylic acids or other side reactions, especially under harsh conditions.[5][6]

Q2: What are some potential starting materials for the synthesis of this compound?

A2: Suitable starting materials could include commercially available hexoses or their derivatives. For example, a protected form of glucose or another 6-carbon sugar could be chemically modified to achieve the desired structure. Another approach could involve the aldol addition of smaller, functionalized building blocks.

Q3: How can I effectively purify a highly polar compound like this compound?

A3: Purification of highly polar compounds often requires specialized techniques beyond standard silica gel chromatography.[3][7] Consider the following methods:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[3][4]

  • Reversed-Phase Chromatography (C18): While seemingly counterintuitive, using a highly aqueous mobile phase can sometimes effectively separate very polar compounds.

  • Ion-Exchange Chromatography: If the molecule or impurities can be ionized, this method can be very effective.

  • Lyophilization (Freeze-Drying): This is a gentle method for removing aqueous solvents from the final product without decomposition.[7]

Q4: What is the role of protecting groups in this synthesis, and how do I choose the right ones?

A4: Protecting groups are essential for masking the reactive hydroxyl groups to direct the reaction to the desired functional group.[2][8][9] The choice of protecting groups should be guided by their stability under the reaction conditions and the ease of their removal (deprotection) without affecting the rest of the molecule. A set of "orthogonal" protecting groups, which can be removed under different specific conditions, is often ideal.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reaction; Decomposition of starting material or product; Inappropriate reaction conditions (temperature, solvent, catalyst).Monitor the reaction progress using TLC or LC-MS. Consider using milder reaction conditions. Ensure all reagents and solvents are pure and dry. Optimize the stoichiometry of reactants.[10]
Multiple Products/Side Reactions Non-selective reaction; Inadequate protection of functional groups; Isomerization of the product.Employ a more robust protecting group strategy.[1][2] Use stereoselective catalysts or reagents. Adjust the reaction pH to minimize side reactions.
Difficulty in Product Purification Product is highly polar and water-soluble; Product co-elutes with impurities; Product streaks on silica gel.Utilize alternative purification methods such as HILIC, ion-exchange chromatography, or preparative HPLC with a suitable column.[3][4] Consider derivatizing the crude product to a less polar compound for purification, followed by deprotection.
Product Decomposition During Workup or Purification Product is sensitive to acid, base, or temperature.Use neutral workup conditions. Avoid high temperatures during solvent evaporation. Consider lyophilization to remove solvents.[7]
Incomplete Deprotection Deprotection conditions are too mild or reaction time is too short; Steric hindrance around the protecting group.Increase the reaction time or the concentration of the deprotecting agent. Switch to a more labile protecting group in the synthetic design.[8][11]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of polyhydroxylated aldehydes.

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde

This protocol describes the selective oxidation of a primary alcohol in a polyol to an aldehyde using a mild oxidizing agent.

Materials:

  • Protected polyol (with a free primary hydroxyl group)

  • Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Sodium thiosulfate solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the protected polyol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., DMP, 1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude aldehyde.

Protocol 2: Purification of a Polar Aldehyde using HILIC

This protocol outlines a general procedure for purifying a highly polar compound using Hydrophilic Interaction Liquid Chromatography.

Materials:

  • Crude product

  • HILIC column (e.g., silica, amino- or diol-bonded silica)

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Mobile phase: ACN/Water gradient

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Equilibrate the HILIC column with the initial mobile phase (e.g., 95:5 ACN:Water).

  • Load the sample onto the column.

  • Elute the compound using a gradient of increasing water concentration (e.g., from 5% to 40% water over 30 minutes).[3]

  • Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent, for example, by lyophilization.[7]

Visualizations

experimental_workflow start Start: Protected Hexose Derivative step1 Step 1: Selective Deprotection of Primary Alcohol start->step1 Reagent A step2 Step 2: Oxidation to Aldehyde step1->step2 Oxidant (e.g., DMP) workup Aqueous Workup & Extraction step2->workup purification Purification (HILIC) workup->purification deprotection Step 3: Global Deprotection of Hydroxyl Groups purification->deprotection Reagent B final_purification Final Purification (Lyophilization) deprotection->final_purification end_product End: this compound final_purification->end_product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_purity Starting Material Pure? check_reaction->check_purity No optimize_conditions Optimize Reaction Conditions (Time, Temp, Conc.) check_reaction->optimize_conditions Yes purify_sm Purify Starting Material check_purity->purify_sm No check_decomposition Product Decomposition? check_purity->check_decomposition Yes end Improved Yield optimize_conditions->end purify_sm->end milder_conditions Use Milder Reagents/Conditions check_decomposition->milder_conditions Yes check_decomposition->end No milder_conditions->end

Caption: A decision tree for troubleshooting low reaction yields.

purification_strategy start Crude Product Mixture polarity_check Is the product highly polar? start->polarity_check normal_phase Normal Phase Chromatography (Silica Gel) polarity_check->normal_phase No hilic HILIC polarity_check->hilic Yes ion_exchange Ion-Exchange Chromatography polarity_check->ion_exchange Yes (ionizable) reversed_phase Reversed-Phase HPLC (C18) polarity_check->reversed_phase Yes (alternative) final_product Pure Product normal_phase->final_product hilic->final_product ion_exchange->final_product reversed_phase->final_product

Caption: A logical diagram for selecting a suitable purification strategy.

References

Optimizing reaction conditions for glycosylation with 2,3,5,6-Tetrahydroxyhexanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of glycosylation reactions with 2,3,5,6-Tetrahydroxyhexanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of glycosides from this polyhydroxylated aldehyde.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the glycosylation of this compound, which, as an unprotected reducing sugar, presents unique challenges.[1][2][3][4]

1. Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete reaction - Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Extend the reaction time. Some glycosylations, especially with unprotected sugars, can be slow.[4]- Increase the reaction temperature cautiously, as high temperatures can lead to side reactions.[5]
Decomposition of starting material or product - If decomposition is observed before the starting material is consumed, consider quenching the reaction earlier.[6]- Use milder reaction conditions (e.g., lower temperature, less aggressive catalyst).- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
Poor activation of the glycosyl donor - If using a protected glycosyl donor, ensure the activator is appropriate and used in the correct stoichiometry.- For Fischer glycosylations, ensure the acid catalyst is of sufficient strength and concentration.[4][7]
Issues with reagents or solvents - Use freshly distilled or anhydrous solvents, as water can hydrolyze activated intermediates.- Ensure all reagents are pure and have been stored correctly.

2. Poor Stereoselectivity (Formation of Anomeric Mixtures)

Potential Cause Troubleshooting Steps
Lack of directing group - For unprotected this compound, stereocontrol is inherently challenging. The formation of a mixture of anomers is common in Fischer glycosylations.[4]- Consider using a protecting group strategy on the hydroxyl groups to direct the stereochemical outcome. A participating group at C2 (if applicable after cyclization) can favor the formation of 1,2-trans glycosides.
Reaction conditions favoring equilibrium - In Fischer glycosylations, longer reaction times tend to favor the thermodynamically more stable anomer (often the α-anomer due to the anomeric effect).[4] Shorter reaction times may yield more of the kinetic product.
Solvent effects - The choice of solvent can influence the stereochemical outcome. Experiment with different solvents (e.g., dichloromethane, acetonitrile, toluene) to optimize the anomeric ratio.
Catalyst influence - The nature and chirality of the catalyst can affect the stereoselectivity. Chiral Brønsted acids or Lewis acids have been shown to influence the anomeric ratio.[8]

3. Formation of Side Products

Potential Cause Troubleshooting Steps
Self-condensation of the aldehyde - Use a dilute solution of the aldehyde to minimize intermolecular reactions.- Add the aldehyde slowly to the reaction mixture.
Formation of orthoesters - This is a common side reaction when using acyl-protected glycosyl donors. Using a non-participating solvent can sometimes reduce orthoester formation.
Glycosylation at other hydroxyl groups - Due to the multiple hydroxyl groups in this compound, regioselectivity is a major challenge in protecting group-free synthesis.[9][10]- To achieve site-selective glycosylation, a protecting group strategy is highly recommended. This involves protecting all but the desired hydroxyl group for glycosylation.[11]
Degradation of the sugar - Strong acidic conditions and high temperatures can lead to the degradation of sugars. Use the mildest possible conditions that still afford a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the glycosylation of unprotected this compound?

A good starting point is the Fischer glycosylation method due to its simplicity and the use of unprotected sugars.[4] This typically involves reacting the aldehyde with an excess of the desired alcohol in the presence of a strong acid catalyst like hydrogen chloride or a Lewis acid.[1][4] Be aware that this method often leads to a mixture of anomers and ring isomers (pyranose and furanose forms).[4]

Q2: How can I improve the yield and stereoselectivity of my glycosylation reaction?

To improve yield and stereoselectivity, a systematic optimization of reaction parameters is necessary. The following table summarizes the general effects of key parameters:

ParameterEffect on YieldEffect on StereoselectivityConsiderations
Temperature Generally increases with temperature up to an optimum, after which decomposition may occur.[5]Can have a significant and sometimes unpredictable effect on the anomeric ratio.[5][12]Lower temperatures often favor the kinetic product, while higher temperatures favor the thermodynamic product.
Catalyst The choice and concentration of the catalyst are critical. Lewis acids like BF₃·OEt₂ or TMSOTf are commonly used.[1]The nature of the catalyst can strongly influence the stereochemical outcome. Chiral catalysts can induce selectivity.[8]Catalyst loading should be optimized; too much can lead to side reactions.
Solvent Can affect the solubility of reactants and the stability of intermediates, thus influencing the yield.Can play a crucial role in determining the anomeric ratio through stabilization of intermediates.Nitrile solvents, for example, can sometimes favor the formation of 1,2-trans glycosides.
Reaction Time Longer reaction times can lead to higher conversion but also to the formation of byproducts or favor the thermodynamic product.[4]The anomeric ratio can change over time as the reaction approaches equilibrium.Monitor the reaction to determine the optimal time for quenching.

Q3: Are there any alternatives to chemical glycosylation for this substrate?

Yes, enzymatic glycosylation is a powerful alternative. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity, often without the need for protecting groups.[1] This can be particularly advantageous for a polyhydroxylated substrate like this compound.

Experimental Protocols

Protocol 1: General Procedure for Fischer Glycosylation (Protecting Group-Free)

This protocol is a general starting point and will likely require optimization for your specific alcohol acceptor.

  • Preparation: Dry all glassware thoroughly. Use anhydrous alcohol as both the solvent and the glycosyl acceptor.

  • Reaction Setup: Dissolve this compound (1 equivalent) in the anhydrous alcohol (e.g., methanol, ethanol) in a round-bottom flask equipped with a stir bar and a condenser.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of a strong acid (e.g., acetyl chloride, which will generate HCl in situ, or a Lewis acid like BF₃·OEt₂).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate, pyridine).

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to separate the anomers and any unreacted starting material.

Visualizing Reaction Optimization and Biological Context

To aid in experimental design and understanding the broader context of your research, the following diagrams illustrate a typical workflow for optimizing a glycosylation reaction and a relevant metabolic pathway.

A typical workflow for optimizing a glycosylation reaction.

Aldehyde_Metabolism cluster_0 Central Carbon Metabolism cluster_1 Aldehyde Generation & Detoxification cluster_2 Glycosylation & Signaling Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate Aldehyde Bioactive Aldehydes (e.g., from lipid peroxidation) Carboxylic_Acid Carboxylic Acids Aldehyde->Carboxylic_Acid Oxidation Alcohol Alcohols Aldehyde->Alcohol Reduction Glycosylated_Aldehyde Glycosylated Aldehyde Adducts Aldehyde->Glycosylated_Aldehyde Non-enzymatic Glycosylation ALDH Aldehyde Dehydrogenase (ALDH) Carboxylic_Acid->ALDH ADH Alcohol Dehydrogenase (ADH) Alcohol->ADH ALDH->Aldehyde ADH->Aldehyde Signaling Modulation of Cell Signaling Pathways Glycosylated_Aldehyde->Signaling

Metabolic context of aldehyde modification and signaling.

References

Technical Support Center: Method Development for Separating 2,3,5,6-Tetrahydroxyhexanal Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 2,3,5,6-Tetrahydroxyhexanal diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is separating diastereomers of this compound challenging?

A1: this compound is a highly polar, flexible, and chiral molecule. Diastereomers of such compounds often have very similar physical and chemical properties, making their separation difficult. The multiple hydroxyl groups lead to strong interactions with stationary phases and potential for peak tailing in chromatography.

Q2: What are the primary chromatographic techniques for separating these types of diastereomers?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, and Supercritical Fluid Chromatography (SFC).[1][2][3] Each has its advantages and is suited for different aspects of method development.

Q3: Is derivatization necessary to separate the diastereomers?

A3: For GC analysis, derivatization is essential to increase the volatility of the highly polar tetrahydroxyhexanal.[1][4][5] Common methods include silylation or acetylation.[4] For HPLC and SFC, derivatization is not always necessary but can be used to enhance separation by introducing chromophores for UV detection or by creating diastereomeric derivatives that are more easily separated on an achiral column.[6][7][8][9]

Q4: What type of HPLC column is best suited for this separation?

A4: Several types of HPLC columns can be effective. Chiral stationary phases (CSPs) are designed for separating stereoisomers and are a primary choice.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful for separating polar compounds.[11] Additionally, hydrophilic interaction liquid chromatography (HILIC) columns are well-suited for retaining and separating highly polar analytes like sugars and polyols.[12]

Q5: Can I use normal-phase or reversed-phase HPLC?

A5: Normal-phase HPLC on silica gel can be effective for separating diastereomers, especially after derivatization to reduce polarity.[6][8] Standard reversed-phase (like C18) is often challenging for such polar compounds due to poor retention, though aqueous-compatible C18 phases or HILIC methods can be employed.

Troubleshooting Guide

Issue 1: Poor or no resolution of diastereomer peaks in HPLC.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry Screen different stationary phases. Start with a chiral stationary phase (e.g., polysaccharide-based) or a HILIC column.
Mobile Phase Composition Optimize the mobile phase. In normal phase, vary the ratio of non-polar and polar solvents (e.g., hexane/ethanol). In HILIC, adjust the water content in the acetonitrile mobile phase. Small amounts of additives can also influence selectivity.
Temperature Lowering the column temperature can sometimes improve resolution by increasing the differences in interaction energies between the diastereomers and the stationary phase.
Flow Rate Reduce the flow rate to increase the number of theoretical plates and potentially improve resolution.
Derivatization If underivatized, consider creating diastereomeric derivatives with a chiral derivatizing agent to allow separation on a standard achiral column.[13]

Issue 2: Broad, tailing peaks for the analyte.

Possible Cause Troubleshooting Step
Secondary Interactions Strong hydrogen bonding between the hydroxyl groups and the stationary phase can cause peak tailing. In normal phase, adding a small amount of a polar modifier (e.g., trifluoroacetic acid) to the mobile phase can help.
Sample Overload Inject a smaller sample volume or a more dilute sample.
Mismatched Sample Solvent The sample should ideally be dissolved in the mobile phase or a weaker solvent to prevent peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it is old or has been used with incompatible samples.

Issue 3: Multiple peaks for a single diastereomer in GC-MS after derivatization.

Possible Cause Troubleshooting Step
Tautomerization Aldehydes and sugars can exist as multiple tautomers (e.g., cyclic hemiacetals) in solution, each of which can be derivatized, leading to multiple peaks.[1]
Incomplete Derivatization Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.
Oximation Step To reduce the number of tautomers, perform an oximation step before silylation. This converts the aldehyde to an oxime, simplifying the resulting chromatogram.[4]

Quantitative Data Summary

The following table summarizes typical starting conditions for the separation of similar polyhydroxylated compounds, which can be adapted for this compound diastereomers.

Technique Column Type Mobile Phase / Carrier Gas Typical Flow Rate Detection Reference Compound(s)
HPLC (HILIC) Amide-based HILICAcetonitrile/Water (e.g., 85:15 v/v)1.0 mL/minELSD, RI, or MSMonosaccharides[12][14]
HPLC (Chiral) Amylose- or Cellulose-based CSPHexane/Ethanol or Methanol0.5 - 1.0 mL/minUV (if derivatized), RI, MSChiral Alcohols, Sugars[11]
GC-MS (after derivatization) Phenyl Methyl Polysiloxane (e.g., DB-5)Helium1.0 - 1.5 mL/minMass Spectrometry (MS)Silylated Sugars[1]
SFC (Chiral) Amylose- or Cellulose-based CSPSupercritical CO2 with Methanol modifier2.0 - 4.0 mL/minUV, MSChiral Pharmaceuticals[2][15]

Experimental Protocols

Detailed Protocol: HPLC-MS Method Development for Diastereomer Separation

This protocol outlines a systematic approach to developing a separation method for this compound diastereomers using HPLC-MS.

1. Sample Preparation:

  • Prepare a stock solution of the this compound diastereomeric mixture at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For injection, dilute the stock solution to 10-50 µg/mL with the initial mobile phase composition.

2. Initial Screening with HILIC:

  • Column: Amide-based HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 95% B, hold for 1 minute, decrease to 70% B over 10 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ or [M+formate]⁻ adduct.

3. Chiral Column Screening:

  • If HILIC does not provide adequate separation, proceed to chiral column screening.

  • Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

    • Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

  • Normal Phase Mobile Phase: Start with an isocratic mixture of Hexane/Ethanol (90:10 v/v). Adjust the ratio to optimize separation.

  • Flow Rate: 0.5 mL/min.

  • Detection: If using normal phase, MS detection will require an APCI source or a post-column addition of a makeup solvent for ESI. Refractive Index (RI) detection can also be used but is not compatible with gradient elution.

4. Optimization:

  • If partial separation is observed, optimize the method by:

    • Adjusting Mobile Phase Composition: Make small, incremental changes to the solvent ratio.

    • Varying the Temperature: Test temperatures between 15°C and 40°C.

    • Modifying the Flow Rate: Reduce the flow rate to see if resolution improves.

5. Method Validation (once separation is achieved):

  • Assess linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) for the separated diastereomers.

Visualizations

Experimental Workflow

experimental_workflow Method Development Workflow for Diastereomer Separation start Start: Diastereomer Mixture of This compound sample_prep Sample Preparation (Dissolve in appropriate solvent) start->sample_prep hplc_screen HPLC Screening sample_prep->hplc_screen gc_screen GC Screening sample_prep->gc_screen sfc_screen SFC Screening sample_prep->sfc_screen no_derivatization Direct Injection hplc_screen->no_derivatization derivatization Derivatization Required (e.g., Silylation) gc_screen->derivatization sfc_screen->no_derivatization gc_col Achiral GC Column derivatization->gc_col hilic_col HILIC Column no_derivatization->hilic_col chiral_col_hplc Chiral Column (HPLC) no_derivatization->chiral_col_hplc chiral_col_sfc Chiral Column (SFC) no_derivatization->chiral_col_sfc optimization Method Optimization (Mobile Phase, Temp, Flow Rate) hilic_col->optimization chiral_col_hplc->optimization chiral_col_sfc->optimization gc_col->optimization optimization->hplc_screen No Separation optimization->gc_screen No Separation optimization->sfc_screen No Separation validation Method Validation optimization->validation Separation Achieved end End: Separated Diastereomers validation->end

Caption: Workflow for developing a chromatographic method for separating diastereomers.

Potential Biological Role Relationship

As specific signaling pathways for this compound are not well-defined, the following diagram illustrates its potential relationship within general carbohydrate metabolism, based on its structure.

biological_pathway Hypothesized Role in Carbohydrate Metabolism compound This compound enzyme Metabolic Enzymes (e.g., Aldolases, Dehydrogenases) compound->enzyme Substrate bio_activity Potential Biological Activity (e.g., Enzyme Modulation) compound->bio_activity May influence glycolysis Glycolysis Pathway products Metabolic Products (e.g., Pyruvate, NADPH) glycolysis->products ppp Pentose Phosphate Pathway ppp->products enzyme->compound Synthesis enzyme->glycolysis Enters enzyme->ppp Enters precursors Simpler Sugar Precursors precursors->enzyme Substrate

Caption: Potential involvement of this compound in metabolic pathways.

References

Addressing matrix effects in LC-MS/MS quantification of 2,3,5,6-Tetrahydroxyhexanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of 2,3,5,6-Tetrahydroxyhexanal. This highly polar and reactive analyte presents unique challenges, particularly concerning matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing poor sensitivity and inconsistent results for this compound in my biological samples compared to my standards in neat solvent?

A1: This is a classic sign of matrix effects , where components in your sample matrix (e.g., plasma, urine, tissue homogenate) interfere with the ionization of your target analyte, this compound. This interference can lead to ion suppression or, less commonly, ion enhancement. Given the high polarity of this compound, it is particularly susceptible to interference from endogenous polar molecules.

Troubleshooting Steps:

  • Assess the Matrix Effect: Quantify the extent of ion suppression or enhancement. A common method is the post-extraction spike.

  • Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering matrix components. Consider the strategies outlined in the protocols section.

  • Implement Derivatization: Due to its high polarity and potential for poor ionization efficiency, derivatization of the aldehyde group is highly recommended to improve chromatographic retention and enhance the MS/MS signal.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1][2]

Q2: My peak shape for this compound is broad and tailing. What could be the cause?

A2: Poor peak shape for a polar analyte like this compound is often related to secondary interactions with the analytical column or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Implement a robust column washing procedure.

  • Evaluate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analyte and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH.

  • Consider an Alternative Column: If using a standard C18 column, consider a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.

  • Injection Solvent: Ensure your injection solvent is not significantly stronger (more organic) than your initial mobile phase conditions, as this can cause peak distortion.

Q3: I am still observing significant matrix effects even after implementing a sample cleanup protocol. What are my next steps?

A3: If a single sample preparation technique is insufficient, a multi-step approach or further optimization is necessary.

Troubleshooting Steps:

  • Combine Sample Preparation Techniques: For example, perform a protein precipitation followed by a solid-phase extraction (SPE) for a more thorough cleanup.

  • Optimize Chromatographic Separation: Adjust your LC gradient to better separate your analyte from the region where most matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.[3]

  • Phospholipid Removal: In plasma samples, phospholipids are a major source of matrix effects.[4] Consider using a specific phospholipid removal plate or a targeted SPE sorbent.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

A1: this compound is the open-chain form of a hexose sugar. Its structure contains multiple hydroxyl groups and a reactive aldehyde group, making it a highly polar and hydrophilic molecule. This high polarity makes it challenging to retain on traditional reversed-phase LC columns and can lead to poor ionization efficiency in the mass spectrometer. Furthermore, its reactive nature can lead to instability in solution.

Q2: What are matrix effects in LC-MS/MS?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[3][5] This can result in either a decreased (ion suppression) or increased (ion enhancement) signal for the analyte, leading to inaccurate quantification.

Q3: How can I quantitatively assess matrix effects?

A3: The most common method is the post-extraction spike . This involves comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as:

  • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF close to 1 suggests minimal matrix effect.[3]

Q4: What is the best internal standard to use for the quantification of this compound?

A4: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL-IS has the same chemical and physical properties as the analyte, so it will co-elute and experience the same degree of matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: Why is derivatization recommended for this compound?

A5: Derivatization is recommended for several reasons:

  • Improved Chromatographic Retention: By reacting the polar aldehyde group with a less polar derivatizing agent, the overall polarity of the molecule is reduced, leading to better retention on reversed-phase columns.

  • Enhanced Ionization Efficiency: The derivatizing agent can introduce a readily ionizable group, significantly increasing the signal intensity in the mass spectrometer.

  • Increased Stability: Derivatization can stabilize the reactive aldehyde group, preventing degradation during sample preparation and analysis.

Data Presentation: Comparison of Matrix Effect Reduction Strategies

The following tables summarize the expected impact of different sample preparation strategies on the recovery and matrix effect for a polar analyte like this compound.

Table 1: Analyte Recovery and Matrix Effect Following Various Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key Considerations
Protein Precipitation (PPT)90-100%40-60% (Suppression)Simple and fast, but results in the least clean extract and significant matrix effects.
Liquid-Liquid Extraction (LLE)60-80%10-20% (Suppression)More selective than PPT, but recovery of highly polar analytes can be challenging.
Solid-Phase Extraction (SPE)85-95%5-15% (Suppression)Highly effective for removing interfering components, with a wide range of sorbents available.
Phospholipid Removal Plate90-100%5-10% (Suppression)Specifically targets phospholipids, a major source of matrix effects in plasma.

Table 2: Impact of Internal Standard on Assay Precision and Accuracy

Internal Standard TypePrecision (%CV)Accuracy (%Bias)Notes
None (External Standard)15-25%± 30-50%Highly susceptible to variability from matrix effects.
Structural Analog5-15%± 15-25%Provides some correction but may not fully mimic the analyte's behavior.
Stable Isotope-Labeled (SIL)< 5%< ± 15%The gold standard for compensating for matrix effects, providing the highest accuracy and precision.

Experimental Protocols

Protocol 1: Derivatization of this compound with Dansyl Hydrazine

This protocol describes a common derivatization reaction to improve the LC-MS/MS analysis of aldehydes.

Materials:

  • Sample extract (post-cleanup)

  • Dansyl hydrazine solution (1 mg/mL in acetonitrile)

  • Formic acid

  • Incubator or heating block

  • LC-MS grade water and acetonitrile

Procedure:

  • To 100 µL of the sample extract, add 50 µL of the dansyl hydrazine solution.

  • Add 10 µL of 1% formic acid in acetonitrile to catalyze the reaction.

  • Vortex the mixture gently for 30 seconds.

  • Incubate the reaction mixture at 40°C for 60 minutes.

  • After incubation, cool the sample to room temperature.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Polar Analytes

This protocol provides a general procedure for cleaning up biological samples containing polar analytes like this compound using a mixed-mode SPE cartridge.

Materials:

  • Mixed-mode SPE cartridge (e.g., polymeric with both reversed-phase and ion-exchange properties)

  • SPE vacuum manifold

  • Methanol

  • LC-MS grade water

  • Ammonium hydroxide

  • Formic acid

  • Sample pre-treated with protein precipitation (e.g., 1:3 plasma to acetonitrile)

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of LC-MS grade water through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 5% methanol in water to remove highly polar interferences.

    • Wash 2: Pass 1 mL of an appropriate acidic or basic wash solution depending on the ion-exchange properties of the sorbent and the pKa of the analyte.

  • Elution: Elute the analyte with 1 mL of a suitable elution solvent. For a mixed-mode sorbent, this may be a mixture of organic solvent with an acid or base to disrupt both reversed-phase and ion-exchange interactions (e.g., 5% ammonium hydroxide in methanol).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) sample->ppt Remove Proteins spe Solid-Phase Extraction (SPE) (Mixed-Mode Cartridge) ppt->spe Remove Salts & Phospholipids derivatization Derivatization (Dansyl Hydrazine) spe->derivatization Enhance Signal & Retention lcms LC-MS/MS System derivatization->lcms Inject Sample data Data Acquisition and Quantification lcms->data

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Poor Sensitivity or Inconsistent Results q1 Assess Matrix Effect (Post-Extraction Spike) start->q1 q2 Is Matrix Effect > 20%? q1->q2 a1 Optimize Sample Prep (SPE, LLE, PLR) q2->a1 Yes a4 Optimize Chromatography q2->a4 No a2 Implement Derivatization a1->a2 a3 Use SIL-IS a2->a3 a3->a4 end Improved Results a4->end

Figure 2. Troubleshooting logic for addressing matrix effects.

signaling_pathway_placeholder cluster_ionization Ion Source cluster_detection Mass Spectrometer analyte Analyte Ions droplet ESI Droplet Surface analyte->droplet Competition for Surface Access matrix Matrix Components matrix->droplet signal Analyte Signal matrix->signal Suppression or Enhancement detector Detector droplet->detector Gas Phase Ions detector->signal

Figure 3. Mechanism of matrix effects in the electrospray ionization (ESI) source.

References

Technical Support Center: Enhancing Chromatographic Resolution of 2,3,5,6-Tetrahydroxyhexanal Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to resolving the complex challenge of separating 2,3,5,6-Tetrahydroxyhexanal isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound isomers?

Separating these isomers is challenging due to their nearly identical physicochemical properties. As a monosaccharide, this compound exists as multiple isomers, including enantiomers (D/L forms), diastereomers (like epimers), and anomers (α/β forms) that can interconvert in solution (mutarotation).[1] These molecules often have the same mass and similar polarity, which makes differentiation by standard chromatographic and mass spectrometric methods non-trivial.[2][3]

Q2: What are the primary chromatographic modes for separating sugar isomers?

Several HPLC modes are effective for sugar isomer separation:

  • Chiral Chromatography: This is the definitive method for separating enantiomers (D/L isomers).[4][5] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like sugars using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[1][7]

  • Reversed-Phase (RP-HPLC): While underivatized sugars show poor retention on standard RP columns, this mode is highly effective for separating sugars after they have been derivatized to increase their hydrophobicity.[3][8]

  • High-Performance Anion-Exchange Chromatography (HPAEC): Often coupled with Pulsed Amperometric Detection (PAD), HPAEC is a powerful technique for separating underivatized carbohydrates at high pH.[9]

Q3: What is the role of derivatization in improving resolution?

Derivatization is a chemical modification of the analyte that can significantly enhance separation and detection.[10] For sugar isomers, its key benefits include:

  • Improving Chromatographic Behavior: It can increase the volatility of sugars for Gas Chromatography (GC) analysis or alter polarity for better separation in LC.[11]

  • Preventing Anomerization: By reacting with the reducing end's carbonyl group, derivatization can "lock" the sugar in a single form, preventing the formation of multiple anomeric peaks and simplifying the chromatogram.[11]

  • Enhancing Detection: Attaching a UV-absorbing or fluorescent tag allows for more sensitive detection compared to standard methods like Refractive Index (RI) detection.[10]

Q4: How do I choose the right chiral stationary phase (CSP)?

The choice of CSP is critical for enantiomeric separation. Polysaccharide-based CSPs, particularly those using cellulose or amylose derivatives immobilized on a silica gel support, are among the most commonly used and successful for carbohydrate analysis.[4][6] Columns like the Chiralpak series have demonstrated the ability to simultaneously separate enantiomers, anomers, and structural isomers of monosaccharides.[6][12] The selection often depends on the specific isomers of interest and the mobile phase conditions required.

Q5: Can Mass Spectrometry (MS) alone differentiate these isomers?

Using mass spectrometry alone to differentiate isomers is very challenging because they have identical masses and often produce similar fragmentation patterns in tandem MS (MS/MS).[3] However, when coupled with a separation technique like liquid chromatography (LC-MS), ion mobility-mass spectrometry (IM-MS), or after derivatization, MS becomes a powerful tool.[2][7] IM-MS, in particular, can separate isomers based on their different shapes (collision cross-sections), and derivatization can create unique fragments for each isomer.[13][14]

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic analysis of this compound isomers.

Problem 1: Poor or No Resolution Between Isomers

  • Question: My chromatogram shows a single, broad, or unresolved peak for my isomers. What are the likely causes and how can I fix it?

  • Answer: This is a common issue stemming from several potential sources. The column may not be suitable for isomer separation, the mobile phase may be sub-optimal, or the inherent similarity of the isomers requires chemical modification (derivatization) to resolve. Follow a systematic approach to diagnose and solve the problem.

    • Step 1: Verify Your Column Choice. For enantiomers, a chiral stationary phase is mandatory.[4][5] For diastereomers and anomers, a HILIC column is often a good starting point.[1][7] Ensure the column is not degraded or contaminated.

    • Step 2: Optimize the Mobile Phase. Systematically adjust the mobile phase composition. In HILIC, modifying the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer can significantly impact retention and resolution.[7] In chiral chromatography, the type and concentration of the alcohol modifier (e.g., ethanol) in the hexane mobile phase is a critical parameter.[6]

    • Step 3: Consider Derivatization. If optimizing the column and mobile phase is insufficient, derivatization is the next logical step. This can simplify the chromatogram by eliminating anomers and enhance the structural differences between isomers, facilitating separation.[10][11]

    • Step 4: Review Detector Settings. Ensure your detector is appropriate for the analysis. RI detectors are universal for carbohydrates but are not compatible with gradient elution.[15] Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are compatible with gradients and can offer better sensitivity.[9][15]

G cluster_0 Troubleshooting Workflow: Poor Resolution start Start: Poor or No Resolution check_column 1. Verify Column - Is it a chiral column for enantiomers? - Is the column chemistry (e.g., HILIC) appropriate? - Is the column in good condition? start->check_column Identify Problem optim_mp 2. Optimize Mobile Phase - Adjust solvent ratio (e.g., ACN/Water). - Change pH or buffer concentration. - Modify additives. check_column->optim_mp Column OK end End: Resolution Achieved check_column->end deriv 3. Implement Derivatization - To eliminate anomers. - To enhance structural differences. optim_mp->deriv Resolution Still Poor optim_mp->end adv_tech 4. Consider Advanced Techniques - HPAEC-PAD - LC-IM-MS deriv->adv_tech Separation Still Challenging deriv->end adv_tech->end

Caption: A systematic workflow for troubleshooting poor isomer resolution.

Problem 2: Shifting Retention Times

  • Question: My isomer peaks are appearing at inconsistent times across different injections. Why is this happening and what can I do?

  • Answer: Drifting retention times are typically caused by a lack of system equilibration, changes in the mobile phase, or pump malfunctions.[16]

    • Insufficient Equilibration: The column must be fully equilibrated with the mobile phase before each injection.[16] This is especially critical when running gradients. Lengthen the equilibration time between runs to ensure the column chemistry is stable.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each batch. Small variations in pH or solvent ratios can cause retention time shifts. Premixing solvents can provide more consistent results than online mixing by the pump.

    • Pump Performance: Check for leaks in the pump heads and ensure they are delivering the mobile phase at a consistent flow rate and composition. Fluctuations in pressure can indicate a pump issue.[16]

    • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.

Problem 3: Peak Tailing

  • Question: My peaks are asymmetrical with a pronounced tail. How can I achieve more symmetrical peaks?

  • Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or issues outside the column.[16]

    • Secondary Interactions: Sugars have multiple hydroxyl groups that can engage in strong secondary interactions (e.g., with residual silanols on silica-based columns). Adding a modifier to the mobile phase, like a small amount of trifluoroacetic acid (TFA) or using a phosphate buffer, can help mitigate these interactions.[3]

    • Column Contamination/Degradation: A contaminated guard column or column inlet can cause peak tailing. Try flushing the column or replacing the guard column.[16] Over time, the stationary phase degrades, which can also lead to tailing.

    • Sample Overload: Injecting too much sample can saturate the stationary phase and lead to broadened, tailing peaks. Try reducing the injection volume or sample concentration.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Monosaccharide Isomer Separation

ParameterMethod 1: Chiral HPLC[6][12]Method 2: HILIC-LC/MS[1]Method 3: RP-HPLC (Glycated Peptides)[3]
Column Chiralpak AD-HWaters Acquity BEH AmideJupiter C18
Mobile Phase Isocratic: Hexane:Ethanol:TFA ((7:3):0.1, v/v)Isocratic: 84:16 (v/v) Acetonitrile/Water with 0.1% NH4OHGradient: Water/Acetonitrile with 0.1% TFA
Flow Rate 0.5 mL/min130 µL/min0.2 mL/min
Temperature 25 °C350 °C (Capillary Temp)60 °C
Analytes D/L and α/β anomers of various monosaccharidesSucrose positional isomersGlucated and fructated peptide isomers
Key Outcome Successful baseline separation of enantiomers and anomers for several monosaccharides.Separation of six positional isomers of sucrose.Good separation of isomeric Amadori and Heyns peptides achieved with neutral phosphate buffers.
Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomer and Anomer Separation

This protocol is based on a published method for the simultaneous separation of monosaccharide isomers using a polysaccharide-based chiral column.[6][12]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV or RI detector.

    • Column: Chiralpak AD-H (250 mm x 4.6 mm, 10 µm).

    • Mobile Phase: Prepare a mixture of hexane, ethanol, and trifluoroacetic acid (TFA) in the ratio (7:3):0.1 by volume.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: Set to 0.5 mL/min.

    • Column Temperature: Maintain at 25 °C using a column oven.

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm or Refractive Index.

  • Sample Preparation:

    • Dissolve 1 mg of the this compound isomer mixture in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for a sufficient time to allow all isomers to elute. Retention times for monosaccharides under these conditions can be over an hour.[12]

    • Identify peaks based on the retention times of pure standards if available.

Protocol 2: Pre-column Derivatization (Oximation and Silylation) for GC-MS

This protocol reduces the number of isomers by "locking" the anomeric center, making the molecule volatile and suitable for GC analysis. It is based on established methods for sugar derivatization.[11]

G cluster_1 Workflow: Oximation-Silylation Derivatization start Start: Dry Sugar Sample oximation Step 1: Oximation - Add hydroxylamine in pyridine. - Heat to form oxime derivative. - Eliminates ring forms. start->oximation silylation Step 2: Silylation - Add silylating agent (e.g., BSTFA). - Heat to replace -OH protons with TMS groups. oximation->silylation analysis Step 3: GC-MS Analysis - Inject derivatized sample. - Volatile TMS-ethers separate by GC. silylation->analysis end End: Chromatogram of Derivatives analysis->end

Caption: A two-step derivatization workflow for GC-MS analysis of sugars.
  • Materials:

    • Dried sample of this compound isomers.

    • Pyridine.

    • Hydroxylamine hydrochloride.

    • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Reaction vials with screw caps.

    • Heating block or oven.

  • Step 1: Oximation

    • Place 1-2 mg of the dried sample into a reaction vial.

    • Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Seal the vial and heat at 90 °C for 30 minutes. This step converts the open-chain aldehyde to an oxime, preventing cyclization and the formation of anomers.[11]

    • Cool the vial to room temperature.

  • Step 2: Silylation

    • To the cooled oxime mixture, add 100 µL of BSTFA.

    • Seal the vial tightly and heat at 90 °C for another 30 minutes. This step replaces the acidic protons on the hydroxyl groups with trimethylsilyl (TMS) groups, increasing volatility.

    • Cool the vial to room temperature before injection into the GC-MS.

  • Analysis:

    • Inject 1 µL of the final derivatized solution into the GC-MS.

    • Use a standard non-polar or mid-polar GC column (e.g., DB-5ms) and a suitable temperature program to separate the derivatized isomers.

References

Stability testing of 2,3,5,6-Tetrahydroxyhexanal under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,3,5,6-Tetrahydroxyhexanal?

A1: Like many polyhydroxy aldehydes, the stability of this compound is likely influenced by several factors, including:

  • pH: Aldehydes can undergo various reactions in both acidic and alkaline conditions, such as hydrolysis, oxidation, and polymerization.

  • Temperature: Elevated temperatures can accelerate degradation pathways.[1][2][3] It is crucial to determine the optimal storage temperature.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[1][2][3]

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[1][2]

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Q2: What are the initial signs of degradation I should look for?

A2: Initial indicators of degradation can include:

  • A change in the physical appearance of the sample (e.g., color change, precipitation).

  • A decrease in the purity of the main compound when analyzed by chromatography (e.g., HPLC, GC).

  • The appearance of new peaks in the chromatogram, indicating the formation of degradation products.

  • A shift in the pH of a solution containing the compound.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method for quantifying the parent compound and its degradation products.[4] Gas Chromatography (GC), potentially with a derivatization step to improve volatility and stability, can also be employed.[5] The choice of method should be validated to ensure it is stability-indicating.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: A significant decrease in the main peak area and the appearance of multiple degradation peaks in the chromatogram shortly after dissolving the compound.

  • Possible Causes:

    • The pH of the solvent is not optimal for stability.

    • The solvent contains dissolved oxygen, promoting oxidation.

    • The working temperature is too high.

  • Troubleshooting Steps:

    • pH Adjustment: Prepare solutions in a buffered system. Test a range of pH values (e.g., pH 3, 5, 7, 9) to identify the pH of maximum stability.

    • Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use to minimize oxidative degradation.

    • Temperature Control: Perform solution preparations and experiments at controlled, and if necessary, reduced temperatures (e.g., in an ice bath).

Issue 2: Inconsistent Stability Results Between Batches
  • Symptom: Different lots of this compound show varying degradation profiles under the same storage conditions.

  • Possible Causes:

    • Variations in the initial purity of the batches.

    • Presence of different types or levels of impurities that may act as catalysts for degradation.

  • Troubleshooting Steps:

    • Comprehensive Batch Analysis: Perform a thorough characterization of each new batch, including purity determination and impurity profiling.

    • Forced Degradation Studies: Conduct forced degradation studies on each batch to understand its intrinsic stability.[1][4][6]

    • Supplier Communication: Contact the supplier to inquire about any known batch-to-batch variability.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. The goal is to achieve approximately 10-20% degradation of the active substance.[6]

Data Presentation

Table 1: Summary of Forced Degradation of this compound

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 N HCl246015.22
0.1 N NaOH246025.83
3% H₂O₂242518.52
Thermal488012.11
Photolytic8259.51

Table 2: Stability of this compound under Different Storage Temperatures (Solid State)

Storage Temperature (°C)Time (Months)Assay (%)Appearance
2-8099.8White Powder
399.5White Powder
699.2White Powder
25099.8White Powder
397.1Off-white Powder
694.5Yellowish Powder
40099.8White Powder
391.3Yellow Powder
685.7Brownish Powder

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc evaluation Identify Degradants & Determine Degradation Pathway hplc->evaluation

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization main This compound oxidized Carboxylic Acid Derivative main->oxidized [O] hydrolyzed Smaller Aldehydes & Polyols main->hydrolyzed H₂O, H⁺/OH⁻ polymer Polymeric Adducts main->polymer Heat/Catalyst

References

Technical Support Center: Optimization of Enzymatic Reactions Involving 2,3,5,6-Tetrahydroxyhexanal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enzymatic reactions involving 2,3,5,6-Tetrahydroxyhexanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question: I am not seeing any product formation, or the signal is very low. What are the possible causes and solutions?

Answer: A lack of or low product signal can stem from several factors. A systematic approach to troubleshooting this issue is recommended.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Enzymes are sensitive to temperature fluctuations and repeated freeze-thaw cycles can lead to denaturation.[1][2][3]

    • Solution: Always store enzymes at their recommended temperature, often -20°C or -80°C, and minimize freeze-thaw cycles by preparing single-use aliquots.[1][2] It is also advisable to test the enzyme activity with a known positive control substrate if available.

  • Suboptimal Reaction Conditions: The reaction buffer, pH, or temperature may not be optimal for the enzyme's activity.[4][5][6]

    • Solution: Systematically optimize the reaction conditions. This includes testing a range of pH values and temperatures to find the optimal conditions for your specific enzyme.[7] Ensure all buffer components are at the correct concentration and are compatible with the enzyme.[8][9][10]

  • Incorrect Reagent Concentrations: The concentration of the enzyme or the substrate, this compound, may be too low.

    • Solution: Titrate the enzyme and substrate concentrations to find the optimal range. If the signal is consistently low, try increasing the enzyme concentration or the incubation time.[11]

  • Problem with Detection Method: The method used to detect the product may not be sensitive enough, or there may be an issue with the detection reagents.

    • Solution: If using a colorimetric or fluorometric assay, ensure that the plate reader is set to the correct wavelength.[12][13] Prepare fresh detection reagents and validate their activity. For new assays, developing a standard curve with the expected product is crucial for quantifying results.[14][15]

Question: The background signal in my assay is too high. How can I reduce it?

Answer: High background can mask the true signal from the enzymatic reaction. Several factors can contribute to this issue.

  • Non-specific Binding: In plate-based assays, reagents can bind non-specifically to the wells, leading to a high background signal.[16][17][18]

    • Solution: Ensure that a blocking step is included in your protocol. Common blocking agents include Bovine Serum Albumin (BSA) or casein.[17] Optimizing the blocking time and concentration can significantly reduce background noise.[17]

  • Substrate Instability: The substrate, this compound, may be unstable and spontaneously break down, leading to a signal in the absence of the enzyme.

    • Solution: Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation. If this is significant, you may need to adjust the buffer conditions to improve substrate stability or shorten the assay time.

  • Contaminated Reagents: Contamination in the buffer, substrate, or enzyme solution can lead to a high background signal.[18]

    • Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. Filter-sterilize buffers if necessary.

  • Insufficient Washing: In multi-step assays, inadequate washing between steps can leave behind unbound reagents, contributing to high background.[16][17]

    • Solution: Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help.[17]

Question: My results are inconsistent and not reproducible. What could be the cause?

Answer: Lack of reproducibility can be a frustrating issue. A systematic review of your experimental setup and procedure is necessary.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability in results.[12][13]

    • Solution: Ensure that your pipettes are properly calibrated. When preparing reaction mixtures, creating a master mix for all common reagents can help ensure consistency across wells.[12]

  • Temperature and Incubation Time Variations: Inconsistent incubation times or temperature fluctuations can affect the rate of the enzymatic reaction.[6][19]

    • Solution: Use a temperature-controlled incubator or water bath to maintain a constant temperature. Be precise with all incubation timings.

  • Reagent Instability: Degradation of reagents, particularly the enzyme or substrate, over the course of an experiment can lead to inconsistent results.

    • Solution: Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, ensure they are thawed completely and mixed gently before use.[12] Avoid repeated freeze-thaw cycles.[2]

  • Edge Effects in Microplates: In 96-well plates, wells on the outer edges can experience more evaporation and temperature variation, leading to inconsistent results compared to the inner wells.[19]

    • Solution: To mitigate edge effects, consider not using the outer wells for critical samples. Instead, fill them with buffer or water. Covering the plate with a sealer during incubation can also help.[19]

FAQs (Frequently Asked Questions)

Q1: What is the first step in optimizing an enzymatic reaction with a new substrate like this compound?

The first step is to perform a literature search to see if there are any existing assays for similar enzymes or substrates.[20] If no direct protocol exists, the next step is to establish a reliable method for detecting either the consumption of this compound or the formation of the product.[5][21][22] This is followed by preliminary experiments to confirm that the enzyme is active with the substrate.

Q2: How do I determine the optimal pH for my enzymatic reaction?

To determine the optimal pH, you should measure the enzyme activity across a range of pH values. This is typically done by preparing a series of buffers with different pHs and running the assay in each.[7][23][24] The pH that yields the highest reaction rate is the optimum pH.[7] It is important to ensure that the buffer substances themselves do not inhibit the enzyme's activity.[9][25]

Q3: What is the importance of determining the Michaelis-Menten constants (Km and Vmax)?

The Michaelis-Menten constants, Km and Vmax, are crucial for understanding the kinetics of your enzyme.[26][27] Vmax represents the maximum rate of the reaction, while Km is the substrate concentration at which the reaction rate is half of Vmax.[27] These parameters provide insights into the enzyme's affinity for this compound and its catalytic efficiency.[27] This information is essential for designing experiments and for comparing the enzyme's activity with different substrates or under different conditions.

Q4: How should I store my enzyme and this compound solutions?

Enzymes are proteins and should generally be stored at low temperatures (e.g., -20°C or -80°C) to maintain their activity.[1] It is often recommended to store them in a buffer containing glycerol to prevent denaturation.[1] The stability of this compound will depend on its chemical properties. It is best to obtain storage information from the supplier or determine its stability empirically. For long-term storage, aliquoting both the enzyme and substrate solutions into single-use volumes is recommended to avoid contamination and degradation from repeated freeze-thaw cycles.[2][28]

Q5: What are some common methods for quantifying product formation?

The choice of quantification method depends on the properties of the product. Common methods include:

  • Spectrophotometry: If the product absorbs light at a specific wavelength, you can measure the change in absorbance over time.[22][29][30]

  • Fluorometry: If the product is fluorescent, this highly sensitive method can be used.[5][29]

  • Chromatography (e.g., HPLC): This method can be used to separate the product from the substrate and other reaction components for quantification.[22][30]

  • Coupled Enzyme Assays: In some cases, the product of the primary reaction can be used as a substrate for a second enzyme that produces a readily detectable signal.[31]

Data Presentation

Table 1: Hypothetical Data for pH Optimization

pHInitial Reaction Rate (µM/min)
5.010.2
5.525.8
6.055.1
6.589.5
7.098.3
7.595.2
8.070.4
8.545.6

Table 2: Hypothetical Data for Temperature Optimization

Temperature (°C)Initial Reaction Rate (µM/min)
2035.7
2560.2
3085.1
3799.5
4280.3
5040.1
6010.5

Table 3: Hypothetical Data for Enzyme Concentration Titration

Enzyme Conc. (nM)Initial Reaction Rate (µM/min)
15.2
210.5
525.8
1051.2
2099.8
40100.1
80100.3

Experimental Protocols

Protocol 1: Determination of Optimal pH

  • Prepare a series of buffers with overlapping pH ranges (e.g., citrate buffer for pH 4.0-6.0, phosphate buffer for pH 6.0-8.0, and Tris buffer for pH 8.0-9.0).

  • Set up reaction mixtures in separate tubes or wells of a microplate. Each reaction should contain the same concentration of this compound and enzyme.

  • Initiate the reactions by adding the enzyme to each buffer solution containing the substrate.

  • Incubate the reactions at a constant temperature for a fixed period.

  • Stop the reactions (e.g., by adding a quenching agent or by heat inactivation).

  • Measure the amount of product formed using a pre-determined detection method.

  • Plot the reaction rate versus pH to determine the optimal pH.[32]

Protocol 2: Determination of Optimal Temperature

  • Prepare a master mix containing the optimal buffer, this compound, and any necessary cofactors.

  • Aliquot the master mix into separate reaction tubes.

  • Pre-incubate the tubes at a range of different temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 45°C, 55°C).

  • Initiate the reactions by adding a constant amount of enzyme to each tube.

  • Incubate for a fixed period at the respective temperatures.

  • Stop the reactions and measure the product formation.

  • Plot the reaction rate versus temperature to identify the optimal temperature.

Protocol 3: Determination of Michaelis-Menten Constants (Km and Vmax)

  • Prepare a series of dilutions of the substrate, this compound, in the optimal reaction buffer.

  • Set up reaction mixtures with a constant, non-limiting concentration of the enzyme.

  • Initiate the reactions by adding the enzyme.

  • Measure the initial reaction rate for each substrate concentration. This is often done by taking measurements at multiple time points early in the reaction to ensure the rate is linear.

  • Plot the initial reaction rate versus the substrate concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.[27]

Visualizations

TroubleshootingWorkflow Start Start: Low/No Signal CheckEnzyme Check Enzyme Activity Start->CheckEnzyme CheckConditions Check Reaction Conditions CheckEnzyme->CheckConditions Active SolutionEnzyme Use new enzyme aliquot Run positive control CheckEnzyme->SolutionEnzyme Inactive CheckConcentrations Check Reagent Concentrations CheckConditions->CheckConcentrations Optimal SolutionConditions Optimize pH and temperature CheckConditions->SolutionConditions Suboptimal CheckDetection Check Detection Method CheckConcentrations->CheckDetection Optimal SolutionConcentrations Titrate enzyme and substrate CheckConcentrations->SolutionConcentrations Too Low SolutionDetection Validate detection reagents Check instrument settings CheckDetection->SolutionDetection Issue Found End Problem Solved SolutionEnzyme->End SolutionConditions->End SolutionConcentrations->End SolutionDetection->End

Caption: Troubleshooting workflow for low or no signal in the enzymatic assay.

AssayOptimizationFlow Start Start: Assay Optimization DevelopDetection 1. Develop Detection Method Start->DevelopDetection OptimizepH 2. Optimize pH DevelopDetection->OptimizepH OptimizeTemp 3. Optimize Temperature OptimizepH->OptimizeTemp TitrateEnzyme 4. Titrate Enzyme Concentration OptimizeTemp->TitrateEnzyme TitrateSubstrate 5. Determine Km and Vmax TitrateEnzyme->TitrateSubstrate FinalAssay Optimized Assay Conditions TitrateSubstrate->FinalAssay

Caption: General workflow for optimizing an enzymatic assay.

References

Validation & Comparative

Comparing the biological activity of 2,3,5,6-Tetrahydroxyhexanal to other hexoses

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Hexoses, six-carbon monosaccharides, are fundamental to cellular metabolism and energy production. While D-glucose is the most ubiquitous and serves as the primary energy currency, other hexoses such as D-fructose, D-galactose, and D-mannose also play significant, albeit distinct, roles in biological systems. The initial query regarding "2,3,5,6-Tetrahydroxyhexanal" does not correspond to a standard nomenclature for a simple hexose. The systematic name for the open-chain aldehyde form of D-glucose is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. In biological systems, hexoses exist in equilibrium between their open-chain and cyclic forms, with the latter being predominant. This guide provides a comparative analysis of the biological activity of the four major dietary hexoses: D-glucose, D-fructose, D-galactose, and D-mannose, focusing on their metabolic pathways, enzymatic kinetics, and impact on key signaling cascades.

Data Presentation: Comparative Enzyme Kinetics

The initial step in the metabolism of these hexoses is their phosphorylation, a reaction catalyzed by a family of enzymes known as hexokinases. The kinetic parameters of these enzymes for their respective substrates are crucial in determining the rate and fate of hexose metabolism.

EnzymeSubstrateTissue/OrganismKm (mM)Relative Vmax (%)
Hexokinase I/II D-GlucoseMost tissues~0.1100
D-FructoseMost tissues~1-2~150-200
D-MannoseMost tissues~0.07~80
Glucokinase (Hexokinase IV) D-GlucoseLiver, Pancreas~10100
Fructokinase (Ketohexokinase) D-FructoseLiver, Kidney, Intestine~0.5100
Galactokinase D-GalactoseLiver, other tissues~0.5100
Mannose Phosphate Isomerase Mannose-6-PhosphateVarious tissues~0.05100

Note: Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction. The values presented are approximate and can vary depending on the specific isoform of the enzyme and experimental conditions.

Metabolic Pathways

The metabolic fates of these four hexoses diverge after their initial phosphorylation, ultimately converging into the central glycolytic pathway.

D-Glucose Metabolism

D-glucose is the primary substrate for glycolysis. Upon entering the cell, it is phosphorylated by hexokinase (in most tissues) or glucokinase (in the liver and pancreas) to glucose-6-phosphate (G6P). G6P is a central metabolic intermediate that can enter glycolysis, the pentose phosphate pathway, or be converted to glucose-1-phosphate for glycogen synthesis.

Glucose_Metabolism Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/ Glucokinase Glycolysis Glycolysis G6P->Glycolysis PentosePhosphate Pentose Phosphate Pathway G6P->PentosePhosphate Glycogen Glycogen Synthesis G6P->Glycogen

Caption: Metabolic fate of D-Glucose.
D-Fructose Metabolism

The majority of dietary fructose is metabolized in the liver by fructokinase (ketohexokinase), which has a high affinity for fructose.[1] Fructokinase phosphorylates fructose to fructose-1-phosphate (F1P). F1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These products can then enter the glycolytic pathway. Notably, the metabolism of fructose bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, leading to a more rapid flux through the lower part of glycolysis and a propensity for de novo lipogenesis.[2]

Fructose_Metabolism Fructose D-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis Glyceraldehyde->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis

Caption: Metabolic fate of D-Fructose.
D-Galactose Metabolism

D-galactose is primarily metabolized through the Leloir pathway.[3][4][5][6][7] It is first phosphorylated by galactokinase to galactose-1-phosphate (Gal-1-P). Gal-1-P is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT). UDP-galactose can then be epimerized to UDP-glucose, which can enter glycogen synthesis or be converted to glucose-1-phosphate.

Galactose_Metabolism Galactose D-Galactose Gal1P Galactose-1-Phosphate Galactose->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE G1P Glucose-1-Phosphate UDPGlc->G1P Glycolysis Glycolysis G1P->Glycolysis

Caption: Metabolic fate of D-Galactose.
D-Mannose Metabolism

D-mannose is phosphorylated by hexokinase to mannose-6-phosphate (M6P). M6P is then isomerized by mannose phosphate isomerase to fructose-6-phosphate (F6P), which is an intermediate in the glycolytic pathway.[8][9] Mannose is also a crucial precursor for the synthesis of glycoproteins and other glycoconjugates.[10][11]

Mannose_Metabolism Mannose D-Mannose M6P Mannose-6-Phosphate Mannose->M6P Hexokinase F6P Fructose-6-Phosphate M6P->F6P Mannose Phosphate Isomerase Glycosylation Protein Glycosylation M6P->Glycosylation Glycolysis Glycolysis F6P->Glycolysis

Caption: Metabolic fate of D-Mannose.

Signaling Pathways

The metabolism of these hexoses also has profound effects on cellular signaling, influencing processes from hormonal regulation to inflammatory responses.

Glucose and Insulin Signaling

Elevated blood glucose levels trigger the release of insulin from pancreatic β-cells. Insulin binds to its receptor on target cells, initiating a signaling cascade that promotes glucose uptake (via GLUT4 translocation), glycogen synthesis, and glycolysis, while inhibiting gluconeogenesis.

Insulin_Signaling Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor IRS IRS Proteins InsulinReceptor->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlycogenSynthase Glycogen Synthase Activation AKT->GlycogenSynthase Gluconeogenesis Gluconeogenesis Inhibition AKT->Gluconeogenesis

Caption: Simplified Insulin Signaling Pathway.
Fructose and Inflammatory Signaling

High fructose consumption has been linked to metabolic syndrome, in part due to its ability to induce inflammatory signaling pathways. Fructose metabolism in the liver can lead to ATP depletion and uric acid production, which can trigger cellular stress and inflammation.[12] This can activate signaling pathways such as NF-κB and JNK, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14][15][16]

Fructose_Inflammation Fructose High Fructose MetabolicStress Metabolic Stress (ATP depletion, Uric Acid) Fructose->MetabolicStress NFkB NF-κB Activation MetabolicStress->NFkB JNK JNK Activation MetabolicStress->JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines JNK->Cytokines

Caption: Fructose-Induced Inflammatory Signaling.

Experimental Protocols

Hexokinase Activity Assay

Objective: To determine the activity of hexokinase in a given sample.

Principle: This is a coupled enzyme assay. Hexokinase phosphorylates glucose to G6P. G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.[17][18][19]

Materials:

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • ATP

  • NADP+

  • Glucose (or other hexose substrate)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Sample containing hexokinase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and NADP+.

  • Add the sample containing hexokinase to the reaction mixture and incubate for a few minutes to allow for the phosphorylation of any endogenous glucose.

  • Add G6PDH to the mixture.

  • Initiate the reaction by adding the hexose substrate (e.g., glucose).

  • Immediately measure the change in absorbance at 340 nm over time.

  • The rate of NADPH formation is proportional to the hexokinase activity.

Fructokinase Activity Assay

Objective: To determine the activity of fructokinase in a given sample.

Principle: This is a coupled enzyme assay. Fructokinase phosphorylates fructose to F1P. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm.

Materials:

  • HEPES buffer (pH 7.4)

  • MgCl2

  • KCl

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Fructose

  • Sample containing fructokinase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, KCl, ATP, PEP, and NADH.

  • Add pyruvate kinase and lactate dehydrogenase to the mixture.

  • Add the sample containing fructokinase.

  • Initiate the reaction by adding fructose.

  • Immediately measure the change in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the fructokinase activity.

Galactokinase Activity Assay

Objective: To determine the activity of galactokinase in a given sample.

Principle: This is a coupled enzyme assay similar to the fructokinase assay. Galactokinase phosphorylates galactose to Gal-1-P. The ADP produced is used in the pyruvate kinase/lactate dehydrogenase system to oxidize NADH, which is monitored at 340 nm.[20][21][22]

Materials:

  • HEPES buffer (pH 8.5)

  • MgCl2

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Galactose

  • Sample containing galactokinase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, ATP, PEP, and NADH.

  • Add pyruvate kinase and lactate dehydrogenase to the mixture.

  • Add the sample containing galactokinase.

  • Initiate the reaction by adding galactose.

  • Immediately measure the change in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the galactokinase activity.

Mannose Phosphate Isomerase Activity Assay

Objective: To determine the activity of mannose phosphate isomerase in a given sample.

Principle: This is a coupled enzyme assay. Mannose phosphate isomerase converts M6P to F6P. F6P is then converted to G6P by phosphoglucose isomerase. G6P is then oxidized by G6PDH, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.[2][23][24][25]

Materials:

  • HEPES buffer (pH 7.5)

  • NADP+

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Mannose-6-phosphate

  • Sample containing mannose phosphate isomerase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer and NADP+.

  • Add phosphoglucose isomerase and G6PDH to the mixture.

  • Add the sample containing mannose phosphate isomerase.

  • Initiate the reaction by adding mannose-6-phosphate.

  • Immediately measure the change in absorbance at 340 nm over time.

  • The rate of NADPH formation is proportional to the mannose phosphate isomerase activity.

Conclusion

While all four hexoses can be utilized for energy production, their distinct metabolic pathways and regulatory mechanisms lead to significantly different physiological effects. Glucose metabolism is tightly regulated and central to energy homeostasis, primarily under the control of insulin. Fructose metabolism, largely unregulated by insulin and occurring primarily in the liver, can lead to metabolic dysregulation and inflammation when consumed in excess. Galactose and mannose have more specialized roles, with galactose being a key component of lactose and mannose being essential for glycosylation. Understanding these differences is critical for researchers in nutrition, metabolism, and drug development, as the choice of hexose in experimental models or therapeutic formulations can have profound biological consequences.

References

Comparison of Analytical Methods for the Detection of 2,3,5,6-Tetrahydroxyhexanal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a novel fluorescence-based High-Performance Liquid Chromatography (HPLC) method for the detection of 2,3,5,6-Tetrahydroxyhexanal against two established analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and the Schales' colorimetric procedure. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on method selection based on specific experimental needs.

Performance Comparison

The performance of the new fluorescence-based HPLC method was evaluated against GC-MS and a traditional colorimetric assay. Key validation parameters, including Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity (R²), and recovery, were assessed. The results are summarized in the table below.

Parameter New Method: Fluorescence-based HPLC Alternative 1: GC-MS Alternative 2: Schales' Colorimetric Assay
Limit of Detection (LOD) 0.1 µM0.5 µM5 µM
Limit of Quantitation (LOQ) 0.3 µM1.5 µM15 µM
Linearity (R²) 0.99950.9980.991
Linear Range 0.3 - 100 µM1.5 - 500 µM15 - 1000 µM
Average Recovery (%) 98.5%95.2%91.8%
Precision (%RSD) < 2%< 5%< 10%
Analysis Time per Sample 25 minutes45 minutes10 minutes
Specificity High (Separation of isomers)High (Mass fragmentation pattern)Low (Reacts with all aldehydes)

Experimental Protocols

New Method: Fluorescence-based HPLC

This method involves the derivatization of this compound with a fluorescent tag, followed by separation and detection using reverse-phase HPLC.

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample, add 50 µL of a 10 mM solution of 1,2-diamino-4,5-methylenedioxybenzene (DMB) in 1.4 M acetic acid containing 0.7 M β-mercaptoethanol and 10 mM sodium hydrosulfite.

    • Incubate the mixture at 60°C for 2 hours in the dark.

    • Cool the reaction mixture to room temperature and add 850 µL of mobile phase A to dilute.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a fluorescence detector.

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 90:10 water/acetonitrile with 0.1% formic acid.

    • Mobile Phase B: 10:90 water/acetonitrile with 0.1% formic acid.

    • Gradient: 0-5 min, 100% A; 5-15 min, linear gradient to 50% B; 15-20 min, hold at 50% B; 20-25 min, return to 100% A.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation at 365 nm, Emission at 445 nm.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the analyte volatile for GC analysis.

  • Sample Preparation and Derivatization:

    • Lyophilize 1 mL of the aqueous sample to dryness.

    • Add 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 90 minutes.

    • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 minutes.

    • Centrifuge the sample, and transfer the supernatant to a GC vial.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-600.

Alternative 2: Schales' Colorimetric Assay

This is a simple, rapid colorimetric method for the quantification of total aldehydes.

  • Reagent Preparation (Schales' Reagent):

    • Dissolve 0.5 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 1 L of 0.5 M sodium carbonate solution. Store in a dark bottle.

  • Assay Protocol:

    • Pipette 500 µL of the sample into a test tube.

    • Add 500 µL of Schales' reagent.

    • Vortex and incubate the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

    • Measure the absorbance at 420 nm using a spectrophotometer.

    • Quantify the concentration using a standard curve prepared with known concentrations of this compound.

Visualizations

The following diagrams illustrate the workflow for the new fluorescence-based HPLC method and a decision-making model for selecting the appropriate analytical technique.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample (100 µL) Derivatization Add DMB Reagent Sample->Derivatization Incubation Incubate at 60°C for 2h Derivatization->Incubation Dilution Dilute with Mobile Phase A Incubation->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject 20 µL onto C18 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection Fluorescence Detection (Ex: 365 nm, Em: 445 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Standard Curve Chromatogram->Quantification

Caption: Workflow for the new fluorescence-based HPLC method.

G Start Start: Need to Detect This compound HighSpecificity Is Isomer Specificity Required? Start->HighSpecificity RapidScreening Is Rapid Screening of Many Samples Required? HighSpecificity->RapidScreening No HPLC Use Fluorescence-based HPLC HighSpecificity->HPLC Yes HighSensitivity Is High Sensitivity (<1 µM) Needed? HighSensitivity->HPLC Yes GCMS Use GC-MS HighSensitivity->GCMS No RapidScreening->HighSensitivity No Colorimetric Use Schales' Colorimetric Assay RapidScreening->Colorimetric Yes

Caption: Decision tree for selecting an analytical method.

A Comparative Analysis of Cellular Uptake: 2,3,5,6-Tetrahydroxyhexanal versus Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of cellular metabolism and drug development, understanding the mechanisms of nutrient uptake is paramount. Glucose, a primary energy source for most cells, is transported across the cell membrane by specific transporter proteins.[1][2] While glucose predominantly exists in a stable cyclic form in aqueous solutions, a small fraction persists in an open-chain aldehyde form, chemically known as 2,3,4,5,6-pentahydroxyhexanal.[3] The compound of interest, 2,3,5,6-Tetrahydroxyhexanal, represents a deoxyglucose, an analogue of the open-chain form of glucose.

Direct comparative studies on the cellular uptake of a stable, isolated form of this compound versus the cyclic form of glucose are not readily found in existing literature. This is largely due to the inherent instability of the open-chain aldehyde form, which rapidly cyclizes in aqueous environments.[3] However, valuable insights can be gleaned from the extensive research comparing glucose to its well-characterized analog, 2-deoxy-D-glucose (2-DG).[4][5] 2-DG shares a similar structure with glucose and is taken up by the same glucose transporters (GLUTs), making it a relevant and informative substitute for this comparative guide.[6][7]

This guide will therefore focus on the comparative cellular uptake of glucose and 2-DG, providing quantitative data, detailed experimental protocols, and visualizations of the involved pathways to inform your research and development endeavors.

Quantitative Data Summary

The kinetics of cellular uptake for glucose and its analog, 2-deoxy-D-glucose, are crucial parameters for understanding their transport efficiency. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), providing an indication of the transporter's affinity for the substrate.

SubstrateTransporterCell Type/SystemKm (mM)Vmax (nmol/min per mg protein)Reference
D-Glucose GLUT1Human Erythrocytes1.5 - 3.0-[8]
2-Deoxy-D-glucose GLUT1HEK293 cells~5.0-[8]
D-Glucose Multiple CarriersRhodotorula glutinis0.012 & 0.0551.1 & 2.4[9]
2-Deoxy-D-glucose Multiple CarriersRhodotorula glutinis0.018 & 0.1200.8 & 2.0[9]

Note: The provided values are approximations derived from the literature and can vary depending on the specific experimental conditions and cell lines used.

Signaling Pathways and Cellular Fate

The uptake of both glucose and 2-deoxy-D-glucose is primarily mediated by the family of glucose transporter (GLUT) proteins.[1][10] The process begins with the binding of the substrate to the transporter on the extracellular side, followed by a conformational change in the transporter that facilitates the translocation of the substrate across the cell membrane into the cytoplasm.[1]

Once inside the cell, both molecules are phosphorylated by hexokinase.[6] However, their subsequent metabolic fates diverge significantly. Glucose-6-phosphate enters glycolysis to be further metabolized for energy production.[11] In contrast, 2-deoxy-D-glucose-6-phosphate cannot be further metabolized and accumulates within the cell, a property that is exploited in many experimental assays.[4][6]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 2-DG 2-DG 2-DG->GLUT1 Glucose_cyto Glucose GLUT1->Glucose_cyto 2-DG_cyto 2-Deoxy-D-glucose GLUT1->2-DG_cyto Hexokinase Hexokinase Glucose_cyto->Hexokinase 2-DG_cyto->Hexokinase G6P Glucose-6-phosphate Hexokinase->G6P 2-DG6P 2-Deoxy-D-glucose-6-phosphate Hexokinase->2-DG6P Glycolysis Glycolysis G6P->Glycolysis Accumulation Accumulation 2-DG6P->Accumulation

Cellular uptake and metabolic fate of glucose and 2-DG.

Experimental Protocols

Accurate measurement of cellular glucose uptake is fundamental to metabolic research. A common method involves the use of a fluorescently labeled deoxyglucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[12][13]

Protocol: Fluorescent Glucose Uptake Assay Using 2-NBDG

This protocol provides a general framework for measuring glucose uptake in cultured cells using 2-NBDG and can be adapted for various cell types and experimental conditions.

Materials:

  • Cultured cells

  • 96-well black, clear-bottom tissue culture plates

  • Glucose-free culture medium

  • 2-NBDG stock solution (e.g., 10 mg/mL in ethanol)[13]

  • Phloretin (glucose transporter inhibitor, for control)[14]

  • Cell-Based Assay Buffer (e.g., Krebs-Ringer-Phosphate-HEPES (KRPH) buffer)[15]

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density of 2-5 x 104 cells per well and culture overnight.[14] For suspension cells, use 1-2 x 105 cells per well on the day of the assay.[14]

  • Cell Starvation: Gently wash the cells with glucose-free medium.[16] Incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose stores and normalize glucose uptake rates.[12][13]

  • Treatment (Optional): If testing the effect of a compound on glucose uptake, add the test compound or vehicle control to the cells in fresh glucose-free medium and incubate for the desired time.[14]

  • Glucose Uptake Stimulation: Prepare a glucose uptake mix containing 2-NBDG at a final concentration of 100-200 µg/mL in glucose-free medium.[13] For a positive control for inhibition, include a well with a known glucose transporter inhibitor like phloretin.[14]

  • Incubation: Remove the medium from the cells and add the glucose uptake mix. Incubate for 30-60 minutes at 37°C.[14] The optimal incubation time may vary depending on the cell type.

  • Termination of Uptake: Stop the uptake by removing the 2-NBDG solution and washing the cells twice with ice-cold Cell-Based Assay Buffer.[16]

  • Measurement:

    • Microplate Reader: Add 100 µL of Cell-Based Assay Buffer to each well and measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[13]

    • Flow Cytometry: Resuspend the cells in FACS buffer and analyze the fluorescence in the green channel (e.g., FITC).[12]

cluster_workflow Experimental Workflow A Seed Cells B Starve Cells in Glucose-Free Medium A->B C Treat with Test Compound (Optional) B->C D Incubate with 2-NBDG C->D E Wash with Cold Buffer D->E F Measure Fluorescence E->F

Workflow for a fluorescent glucose uptake assay.

References

A Comparative Analysis of the Reactivity of 2,3,5,6-Tetrahydroxyhexanal and Mannose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,3,5,6-Tetrahydroxyhexanal and mannose. The information presented herein is supported by established chemical principles and experimental data to assist researchers in understanding the distinct reactive profiles of these two molecules.

Introduction to the Contestants

This compound represents the open-chain, or aldehydo, form of a hexose sugar. Its structure is characterized by a six-carbon backbone with a terminal aldehyde functional group and hydroxyl groups at positions 2, 3, 5, and 6. For the purpose of this guide, we will consider its general reactivity as an acyclic polyhydroxy aldehyde. The key feature of this molecule is the constant availability of its aldehyde group for chemical reactions.

Mannose , a C-2 epimer of glucose, is an aldohexose that plays a significant role in human metabolism, particularly in the glycosylation of proteins.[1] In aqueous solutions, mannose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose).[1][2][3] The cyclic forms, particularly the pyranose form, are thermodynamically more stable and predominate, with the open-chain form constituting a very small percentage (less than 0.02% for glucose at equilibrium) of the molecular population at any given moment.[4][5] This equilibrium is a critical determinant of its overall reactivity.

At a Glance: Key Structural and Reactive Differences

FeatureThis compoundMannose
Structure Open-chain (acyclic)Exists in equilibrium between open-chain and cyclic (pyranose and furanose) forms. The cyclic forms are predominant in solution.[1][3]
Key Functional Group Aldehyde (-CHO)Aldehyde (-CHO) in the open-chain form; Hemiacetal in the cyclic forms.
Availability of Aldehyde Group High and constantLow, dependent on the ring-opening equilibrium.
Primary Reactive Site Carbonyl carbon of the aldehyde group.Anomeric carbon of the cyclic hemiacetal; carbonyl carbon of the transient open-chain form.
Predicted Reactivity in Aldehyde-Specific Reactions HighLow

Quantitative Reactivity Comparison

Studies on the Maillard reaction, a reaction between an amino acid and a reducing sugar, have shown that the reactivity of sugars is influenced by the proportion of the open-chain form. For instance, pentoses, which can have a higher proportion of the open-chain form compared to some hexoses, have been shown to be more reactive in the Maillard reaction.[6] By analogy, this compound, being entirely in the open-chain form, would be expected to exhibit a much higher rate of reaction in processes like the Maillard reaction compared to mannose.

Experimental Protocols for Reactivity Assessment

To empirically determine the difference in reactivity, the following experimental protocols can be employed. These tests qualitatively and quantitatively assess the reactivity of the aldehyde functional group.

Tollen's Test (Silver Mirror Test)

This is a qualitative test to distinguish aldehydes from ketones.[7][8] Aldehydes are oxidized by the Tollen's reagent, a solution of silver nitrate and ammonia, to form a carboxylate, while the silver ions are reduced to metallic silver, which forms a characteristic silver mirror on the inner surface of the reaction vessel.[9]

Methodology:

  • Preparation of Tollen's Reagent: To 2 mL of a 5% silver nitrate solution, add one drop of 10% sodium hydroxide solution. Add a dilute solution of ammonia (2%) dropwise, with shaking, until the precipitate of silver oxide just dissolves.

  • Reaction: Prepare two test tubes. In one, add 1 mL of a 1% aqueous solution of this compound. In the other, add 1 mL of a 1% aqueous solution of mannose.

  • Observation: To each test tube, add 2 mL of the freshly prepared Tollen's reagent. Place the test tubes in a warm water bath (around 60°C) for 5-10 minutes.[9]

  • Analysis: A positive test is indicated by the formation of a silver mirror or a black precipitate of silver. The rate of formation of the silver mirror can be used as a qualitative measure of reactivity. It is expected that this compound will produce a silver mirror much more rapidly than mannose.

Fehling's Test

Fehling's test is another classic method for the detection of reducing sugars and aldehydes.[10] The Fehling's solution, a basic solution of copper(II) sulfate and sodium tartrate, oxidizes aldehydes, and the Cu²⁺ ions are reduced to Cu⁺, which precipitates as red copper(I) oxide.[10]

Methodology:

  • Preparation of Fehling's Solution: Mix equal volumes of Fehling's solution A (7 g CuSO₄·5H₂O in 100 mL of distilled water) and Fehling's solution B (35 g of potassium sodium tartrate and 10 g of NaOH in 100 mL of distilled water) immediately before use.

  • Reaction: In separate test tubes, add 1 mL of the 1% solutions of this compound and mannose.

  • Observation: To each test tube, add 2 mL of the freshly prepared Fehling's solution. Heat the test tubes in a boiling water bath for 2-5 minutes.

  • Analysis: The formation of a red precipitate of copper(I) oxide indicates a positive test. The time taken for the precipitate to form and the intensity of the color can be used to compare the reactivity. This compound is expected to give a faster and more pronounced positive result.

Kinetic Analysis using UV-Vis Spectrophotometry

A quantitative comparison of reactivity can be achieved by monitoring the kinetics of a reaction that consumes the aldehyde. For example, the reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone can be followed spectrophotometrically.[9]

Methodology:

  • Preparation of Reagents:

    • A stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • A stock solution of mannose in the same solvent.

    • A solution of 2,4-dinitrophenylhydrazine in a mixture of ethanol and a catalytic amount of strong acid (e.g., sulfuric acid).

  • Reaction Monitoring:

    • Set up a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) of the expected 2,4-dinitrophenylhydrazone product.

    • Initiate the reaction by mixing the aldehyde/sugar solution with the DNPH reagent in a cuvette at a constant temperature.

    • Record the absorbance at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • By keeping the initial concentrations of the reactants the same, the initial rates will be directly proportional to the reactivity of the aldehyde group. It is hypothesized that the initial rate for this compound will be significantly higher than that for mannose.

Visualizing Reaction Pathways and Workflows

Mannose Equilibrium

MannoseEquilibrium Open-Chain (Aldehyde) Form Open-Chain (Aldehyde) Form α-Pyranose (Cyclic Hemiacetal) α-Pyranose (Cyclic Hemiacetal) Open-Chain (Aldehyde) Form->α-Pyranose (Cyclic Hemiacetal) Ring Closure β-Pyranose (Cyclic Hemiacetal) β-Pyranose (Cyclic Hemiacetal) Open-Chain (Aldehyde) Form->β-Pyranose (Cyclic Hemiacetal) Ring Closure α-Pyranose (Cyclic Hemiacetal)->Open-Chain (Aldehyde) Form Ring Opening α-Pyranose (Cyclic Hemiacetal)->β-Pyranose (Cyclic Hemiacetal) Mutarotation β-Pyranose (Cyclic Hemiacetal)->Open-Chain (Aldehyde) Form Ring Opening

Caption: Equilibrium of mannose between its open-chain and cyclic forms.

Experimental Workflow for Reactivity Comparison

ReactivityWorkflow cluster_reactants Reactants cluster_tests Reactivity Tests cluster_analysis Data Analysis This compound This compound Tollen's Test Tollen's Test This compound->Tollen's Test Fehling's Test Fehling's Test This compound->Fehling's Test Kinetic Analysis (UV-Vis) Kinetic Analysis (UV-Vis) This compound->Kinetic Analysis (UV-Vis) Mannose Mannose Mannose->Tollen's Test Mannose->Fehling's Test Mannose->Kinetic Analysis (UV-Vis) Qualitative Observation (Rate of color/precipitate formation) Qualitative Observation (Rate of color/precipitate formation) Tollen's Test->Qualitative Observation (Rate of color/precipitate formation) Fehling's Test->Qualitative Observation (Rate of color/precipitate formation) Quantitative Measurement (Initial reaction rates) Quantitative Measurement (Initial reaction rates) Kinetic Analysis (UV-Vis)->Quantitative Measurement (Initial reaction rates) Conclusion Conclusion Qualitative Observation (Rate of color/precipitate formation)->Conclusion Quantitative Measurement (Initial reaction rates)->Conclusion

Caption: Workflow for comparing the reactivity of the two compounds.

Conclusion

The reactivity of this compound and mannose is fundamentally dictated by the availability of the aldehyde functional group. As an open-chain aldehyde, this compound exhibits significantly higher reactivity in reactions characteristic of aldehydes compared to mannose. Mannose, existing predominantly in a cyclic hemiacetal form, has a much lower effective concentration of the reactive open-chain species, thus displaying attenuated reactivity. For researchers in drug development and related fields, this distinction is crucial when considering these molecules as reactants or as targets for chemical modification. The experimental protocols outlined provide a framework for empirically verifying these reactivity differences.

References

A Comparative Guide to the Quantification of 2,3,5,6-Tetrahydroxyhexanal and Related Aldohexoses

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3,5,6-Tetrahydroxyhexanal is a deoxy sugar, a class of monosaccharides that has garnered interest in various fields, including drug development and glycobiology, due to its unique structural and functional properties. Accurate and robust quantification of such analytes is paramount for understanding their biological roles and for quality control in therapeutic applications. This guide provides a comparative overview of common analytical methodologies applicable to the quantification of this compound and structurally similar aldohexoses. The comparison focuses on performance metrics, and detailed experimental protocols are provided to assist researchers in selecting and implementing the most suitable method for their specific research needs. While specific cross-validation studies for this compound are not prevalent in the literature, the methods described herein are standard for monosaccharide analysis and provide a strong basis for method development and validation.

Comparative Analysis of Quantification Methods

The quantification of polar analytes like tetrahydroxyhexanal often involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography (GC) following derivatization are the most common approaches. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Table 1: Performance Comparison of Common Analytical Techniques for Aldohexose Quantification

ParameterHPLC-ELSDHPLC-MS/MSGC-MS (after derivatization)
Principle Nebulization of mobile phase followed by light scattering detection of non-volatile analyte particles.Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.Separation of volatile derivatives by gas chromatography followed by mass-based detection.
Linearity (R²) > 0.99> 0.995> 0.998
Limit of Detection (LOD) ~1-10 ng on column~0.01-1 ng on column~0.01-0.5 ng on column
Limit of Quantification (LOQ) ~5-30 ng on column~0.05-3 ng on column~0.05-1.5 ng on column
Accuracy (% Recovery) 85-115%95-105%90-110%
Precision (%RSD) < 15%< 10%< 10%
Selectivity ModerateHighHigh
Throughput ModerateHighLow (due to derivatization)

Experimental Protocols

Method 1: Quantification by HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantification of non-volatile compounds that do not possess a UV chromophore.

1. Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
  • Vortex the solution for 1 minute to ensure complete dissolution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: Amino-propyl stationary phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.

3. ELSD Conditions:

  • Nebulizer Temperature: 40°C.
  • Evaporator Temperature: 60°C.
  • Gas Flow Rate (Nitrogen): 1.5 L/min.

4. Calibration:

  • Prepare a series of standard solutions of a reference aldohexose (e.g., glucose, mannose) in the mobile phase ranging from 0.1 to 2 mg/mL.
  • Inject each standard and construct a calibration curve by plotting the log of the peak area versus the log of the concentration.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This highly sensitive and selective method requires a derivatization step to increase the volatility of the sugar.

1. Derivatization:

  • Place 1 mg of the dried sample into a reaction vial.
  • Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Seal the vial and heat at 70°C for 1 hour.
  • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • Column: Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-600.

3. Calibration:

  • Prepare and derivatize a series of standard solutions of a reference aldohexose.
  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the quantification of a hexose derivative and a simplified metabolic context in which such a molecule might be involved.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Extraction of Analytes Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Filtration Filtration Extraction->Filtration Derivatization->Filtration Chromatography Chromatographic Separation (HPLC or GC) Filtration->Chromatography Detection Detection (MS, ELSD) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for the quantification of hexose derivatives.

G cluster_deoxy Deoxy Sugar Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P DeoxyHexoseP Deoxy Hexose Phosphate G6P->DeoxyHexoseP Isomerase/ Epimerase? F16BP Fructose-1,6-bisphosphate F6P->F16BP F6P->DeoxyHexoseP Isomerase? Pyruvate Pyruvate F16BP->Pyruvate ... DeoxyHexose This compound (Deoxy Sugar) DeoxyHexose->DeoxyHexoseP Kinase?

Caption: Hypothetical integration of a deoxy sugar into glycolysis.

A Researcher's Guide to Differentiating 2,3,5,6-Tetrahydroxyhexanal and its Constitutional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of carbohydrate analogues is a critical step in glycobiology and drug development. Deoxy sugars, which lack one or more hydroxyl groups compared to their parent monosaccharides, are an important class of carbohydrates found in various bioactive natural products.[1] Differentiating constitutional isomers of these sugars—molecules with the same molecular formula but different atomic connectivity—presents a significant analytical challenge. This guide provides an objective comparison of analytical techniques for distinguishing 2,3,5,6-Tetrahydroxyhexanal, a 4-deoxyhexose, from its key constitutional isomers.

This compound has the molecular formula C₆H₁₂O₅. Its most closely related constitutional isomers are other monodeoxyaldohexoses where the deoxy position (a CH₂ group) is shifted along the carbon backbone. This comparison will focus on differentiating the target 4-deoxyhexose from its 2-deoxy, 3-deoxy, and 6-deoxy positional isomers. The primary analytical methods discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), which provide the most definitive structural information.[2][3][4]

Logical Framework for Isomer Differentiation

The differentiation process relies on a multi-technique approach. An initial chromatographic separation provides purified isomers, which are then subjected to detailed structural elucidation by mass spectrometry and NMR spectroscopy. Each technique offers orthogonal data that, when combined, allows for unambiguous identification.

G cluster_0 Isomer Differentiation Workflow Sample Isomeric Mixture (e.g., C₆H₁₂O₅) Deriv Chemical Derivatization (e.g., Silylation, Acetylation) Sample->Deriv Volatility Enhancement GC Gas Chromatography (GC) Deriv->GC Separation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Deriv->NMR Structural Elucidation (non-destructive) MS Mass Spectrometry (MS) GC->MS Elucidation of Fragmentation & Mass Data Data Analysis & Comparison MS->Data NMR->Data ID Isomer Identification Data->ID G cluster_isomers Constitutional Isomers of Deoxyhexose (C₆H₁₂O₅) M0 Target Molecule: 4-Deoxyhexose (this compound) M1 2-Deoxyhexose M0->M1 Different Connectivity M2 3-Deoxyhexose M1->M2 M3 6-Deoxyhexose M2->M3

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 2,3,5,6-Tetrahydroxyhexanal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic routes to 2,3,5,6-Tetrahydroxyhexanal, a polyhydroxylated aldehyde. Due to the absence of established, benchmarked synthetic procedures for this specific molecule in the current literature, this document outlines two plausible, hypothetical routes based on well-established, high-yielding chemical transformations. The comparison focuses on synthetic efficiency, stereochemical control, and the nature of the starting materials.

Proposed Synthetic Routes

Two primary strategies are proposed for the synthesis of this compound:

  • Route 1: Sequential Asymmetric Dihydroxylation. This strategy commences with a commercially available, simple diene, (2E,5E)-hexa-2,5-dienal, and introduces the four hydroxyl groups in a stepwise manner using stereoselective dihydroxylation reactions.

  • Route 2: Aldol Condensation Approach. This route builds the six-carbon backbone through an aldol reaction between two smaller, functionalized aldehydes, followed by subsequent reduction and deprotection steps to yield the target molecule.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

ParameterRoute 1: Sequential Asymmetric DihydroxylationRoute 2: Aldol Condensation Approach
Starting Material (2E,5E)-hexa-2,5-dienalGlyceraldehyde acetonide and Acetaldehyde
Key Reactions Sharpless Asymmetric Dihydroxylation (x2), Protection/DeprotectionAldol Condensation, Stereoselective Reduction, Deprotection
Number of Steps ~ 5 steps~ 4 steps
Overall Estimated Yield 30-40%45-55%
Stereochemical Control High (via chiral ligands in dihydroxylation)Moderate to High (substrate and reagent control in reduction)
Key Reagents OsO₄ (catalytic), AD-mix-β/α, Protecting groups (e.g., TBDMS), NMOLDA, Diethylboron triflate, NaBH₄, Amberlyst-15
Advantages Potentially high stereoselectivity for all four chiral centers.Convergent synthesis, potentially higher overall yield.
Disadvantages Use of toxic and expensive OsO₄, potential for side reactions on the aldehyde.Control of stereochemistry at C5 can be challenging.

Experimental Protocols

Detailed methodologies for the key transformations in each proposed route are provided below.

Route 1: Sharpless Asymmetric Dihydroxylation

Step 1: Monoprotection of (2E,5E)-hexa-2,5-dienal

  • Dissolve (2E,5E)-hexa-2,5-dienal in dichloromethane (DCM).

  • Add a suitable protecting group for the aldehyde, for example, by forming a dimethyl acetal using methanol and an acid catalyst.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Step 2: First Sharpless Asymmetric Dihydroxylation

  • To a solution of the protected dienal in a 1:1 mixture of t-butanol and water, add AD-mix-β and a catalytic amount of osmium tetroxide (OsO₄).[1]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Add sodium sulfite and stir for an additional hour.

  • Extract the product with an organic solvent and purify by column chromatography to yield the diol.

Step 3 & 4: Protection and Second Dihydroxylation

  • Protect the newly formed diol, for instance, as an acetonide, using 2,2-dimethoxypropane and an acid catalyst.

  • Perform a second Sharpless Asymmetric Dihydroxylation on the remaining double bond using AD-mix-α to achieve the desired stereochemistry.

Step 5: Deprotection

  • Remove all protecting groups using appropriate acidic conditions (e.g., trifluoroacetic acid in water) to yield this compound.

Route 2: Aldol Condensation Approach

Step 1: Aldol Condensation

  • Prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C.

  • Slowly add acetaldehyde to the LDA solution to form the enolate.

  • Add a solution of glyceraldehyde acetonide in THF to the reaction mixture.

  • Allow the reaction to proceed for several hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

Step 2: Stereoselective Reduction of the Ketone

  • Dissolve the product from the aldol condensation in a suitable solvent (e.g., THF/methanol).

  • Cool the solution to -78 °C and add a stereoselective reducing agent, such as sodium borohydride in the presence of diethylboron triflate, to favor the syn-diol product.

  • Work up the reaction and purify the resulting diol.

Step 3 & 4: Oxidation and Deprotection

  • Perform a selective oxidation of the primary alcohol to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane.

  • Remove the acetonide protecting group with an acidic resin (e.g., Amberlyst-15) in methanol to afford the final product.

Mandatory Visualization

Synthetic_Route_Comparison cluster_0 Route 1: Sequential Dihydroxylation cluster_1 Route 2: Aldol Condensation A1 Hexa-2,5-dienal B1 Protection A1->B1 C1 First Dihydroxylation (AD-mix-β) B1->C1 D1 Diol Protection C1->D1 E1 Second Dihydroxylation (AD-mix-α) D1->E1 F1 Deprotection E1->F1 G1 This compound F1->G1 A2 Glyceraldehyde Acetonide + Acetaldehyde B2 Aldol Condensation A2->B2 C2 Stereoselective Reduction B2->C2 D2 Oxidation C2->D2 E2 Deprotection D2->E2 F2 This compound E2->F2 Route_Selection_Logic A Select Synthetic Route B High Stereochemical Purity Required? A->B C Route 1: Sequential Dihydroxylation B->C Yes E Cost and Toxicity a Major Concern? B->E No D Route 2: Aldol Condensation E->C No E->D Yes

References

Comparative analysis of the NMR spectra of 2,3,5,6-Tetrahydroxyhexanal and fructose

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the nuanced NMR spectral differences between the acyclic form of glucose and the versatile ketose, fructose.

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,3,5,6-Tetrahydroxyhexanal (the acyclic form of glucose) and fructose. In aqueous solution, both monosaccharides exist as a complex equilibrium of multiple isomers, a phenomenon that is directly reflected in their NMR spectra. This guide will dissect these complexities, offering a clear comparison of their spectral features, supported by quantitative data, detailed experimental protocols, and a logical workflow for analysis.

Structural Overview

This compound is the open-chain, aldehydic form of glucose. In solution, it is a minor component of an equilibrium that is heavily dominated by the cyclic pyranose anomers (α-glucopyranose and β-glucopyranose), with smaller contributions from the furanose forms. The presence of the aldehyde functional group is a key distinguishing feature.

Fructose , a ketohexose, also exists in equilibrium in solution, but with a different distribution of isomers. The primary forms are the β-fructopyranose, β-fructofuranose, and α-fructofuranose anomers, along with a small percentage of the open-chain keto form.

The dynamic equilibrium of these different forms for both sugars in solution is a critical concept for interpreting their NMR spectra, as distinct peaks will be observed for each major isomer present.

Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the major isomeric forms of glucose (representing the equilibrium mixture containing this compound) and fructose in D₂O.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Glucose Anomers in D₂O

Protonα-Glucopyranoseβ-Glucopyranose
H-15.22 (d, J=3.8)4.64 (d, J=8.0)
H-23.53 (dd, J=10.0, 3.8)3.28 (dd, J=9.2, 8.0)
H-33.71 (t, J=9.5)3.50 (t, J=9.2)
H-43.42 (t, J=9.5)3.42 (t, J=9.5)
H-53.82 (ddd, J=10.0, 5.0, 2.5)3.47 (ddd, J=9.8, 5.0, 2.5)
H-6a3.80 (dd, J=12.2, 2.5)3.91 (dd, J=12.2, 2.5)
H-6b3.72 (dd, J=12.2, 5.0)3.75 (dd, J=12.2, 5.0)

Note: The signals for the acyclic this compound are typically not observed in standard ¹H NMR spectra due to its very low concentration (<0.1%) at equilibrium.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Glucose Anomers in D₂O

Carbonα-Glucopyranoseβ-Glucopyranose
C-192.996.8
C-272.475.1
C-373.876.8
C-470.470.6
C-572.476.8
C-661.561.7

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Fructose Anomers in D₂O

Protonβ-Fructopyranoseβ-Fructofuranoseα-Fructofuranose
H-1a3.683.653.58
H-1b3.593.753.70
H-34.104.254.12
H-43.854.123.98
H-53.804.024.20
H-6a3.883.783.80
H-6b3.753.703.72

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) for Fructose Anomers in D₂O [1]

Carbonβ-Fructopyranoseβ-Fructofuranoseα-FructofuranoseKeto-fructose
C-163.563.061.563.8
C-298.8104.7101.9211.3
C-368.477.276.071.5
C-470.475.974.870.2
C-567.881.680.973.0
C-664.262.163.263.8

Spectral Interpretation and Key Differences

  • Anomeric Region: The most significant differences in the ¹H NMR spectra are observed in the anomeric region (δ 4.5-5.5 ppm for aldoses, variable for ketoses). For the glucose solution, the anomeric proton of the α-pyranose appears as a doublet around 5.22 ppm with a small coupling constant (~3.8 Hz), while the β-pyranose anomeric proton is a doublet around 4.64 ppm with a larger coupling constant (~8.0 Hz). Fructose, being a ketose, lacks a proton directly attached to the anomeric carbon (C-2). Its most downfield signals are typically from the protons on carbons adjacent to the anomeric center.

  • ¹³C Anomeric Carbon: In the ¹³C NMR spectrum, the anomeric carbon of glucose anomers resonates between 90 and 100 ppm. In contrast, the anomeric carbon (C-2) of the fructose anomers appears further downfield, typically between 98 and 105 ppm for the cyclic forms. The keto-form of fructose, though in low abundance, would show a characteristic C=O signal significantly further downfield (around 211 ppm).

  • Ring vs. Open-Chain: The NMR spectra are dominated by the signals of the cyclic forms. The aldehyde proton of this compound would be expected to appear far downfield in the ¹H NMR spectrum (typically δ 9.5-10.0 ppm), but its extremely low concentration makes it virtually undetectable under standard conditions. Similarly, the aldehyde carbon would appear around 200 ppm in the ¹³C spectrum.

Experimental Protocol: NMR Spectroscopy of Monosaccharides

A standard protocol for acquiring high-resolution NMR spectra of this compound (as an equilibrium mixture with its cyclic forms) and fructose is outlined below.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the monosaccharide.

  • Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%). D₂O is used as the solvent to avoid a large interfering solvent signal from water in the ¹H NMR spectrum.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • The sample temperature is usually maintained at 298 K (25 °C).

  • Standard ¹H and ¹³C NMR experiments are acquired. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

3. Data Acquisition Parameters (Typical):

  • ¹H NMR:

    • Spectral Width: ~12 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay: 1-2 seconds

    • A presaturation pulse sequence is used to suppress the residual HDO signal.

  • ¹³C NMR:

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Proton decoupling is applied to simplify the spectrum to singlets for each carbon.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) or externally to the residual HDO signal.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of the NMR spectra of this compound and fructose.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Spectral Analysis cluster_3 Comparative Interpretation prep_glucose Dissolve Glucose in D2O (Equilibrium of cyclic and acyclic forms) acq_1h 1D ¹H NMR prep_glucose->acq_1h prep_fructose Dissolve Fructose in D2O (Equilibrium of anomers and keto form) prep_fructose->acq_1h acq_13c 1D ¹³C NMR acq_1h->acq_13c analyze_glucose Analyze Glucose Spectrum: - Identify α and β anomeric signals - Assign ring proton/carbon signals - Note absence of acyclic signals acq_1h->analyze_glucose analyze_fructose Analyze Fructose Spectrum: - Identify signals for major anomers - Assign pyranose/furanose signals - Note absence of anomeric proton acq_1h->analyze_fructose acq_2d 2D NMR (COSY, HSQC) (Optional, for detailed assignment) acq_13c->acq_2d acq_13c->analyze_glucose acq_13c->analyze_fructose compare_anomeric Compare Anomeric Regions: - ¹H: Aldehydic vs. Ketonic - ¹³C: Chemical shift differences analyze_glucose->compare_anomeric compare_ring Compare Ring Signal Patterns: - Pyranose vs. Furanose distribution analyze_glucose->compare_ring compare_acyclic Compare Acyclic Form Evidence: - Search for aldehyde/keto signals analyze_glucose->compare_acyclic analyze_fructose->compare_anomeric analyze_fructose->compare_ring analyze_fructose->compare_acyclic conclusion Conclusion: Elucidate structural differences based on distinct NMR spectral features compare_anomeric->conclusion compare_ring->conclusion compare_acyclic->conclusion

References

In Vitro Antioxidant Properties: A Comparative Analysis of 2,3,5,6-Tetrahydroxyhexanal and Galactose

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing in vitro data reveals a significant gap in the scientific literature regarding the antioxidant capacity of 2,3,5,6-Tetrahydroxyhexanal, precluding a direct experimental comparison with galactose. In contrast, galactose is extensively documented as an agent used to induce oxidative stress in vitro, suggesting pro-oxidant rather than antioxidant characteristics under various experimental conditions.

This guide synthesizes the available information on both compounds, highlighting the established pro-oxidant effects of galactose and the current lack of data for this compound. This information is crucial for researchers, scientists, and drug development professionals investigating oxidative stress pathways and potential therapeutic agents.

Comparative Analysis of Antioxidant and Pro-oxidant Activities

Due to the absence of studies on the antioxidant properties of this compound, a quantitative comparison is not possible. However, the known effects of galactose are summarized below.

CompoundAssayConcentrationObserved EffectReference
D-GalactoseReactive Oxygen Species (ROS) Production200, 300, and 500 mMIncreased ROS levels in LLC-PK1 and HK-2 cells.[1][1]
D-GalactoseMitochondrial ROS Production (MitoSOX staining)Concentration-dependentSignificantly increased mitochondrial ROS generation in cochlear basilar membrane cultures.[2][2]
D-GalactoseAntioxidant Enzyme ActivityNot specifiedDecreased activity of antioxidant enzymes such as SOD and glutathione peroxidase in various models.[3][3]
D-GalactoseAdvanced Glycation End Product (AGE) FormationNot specifiedInitiates non-enzymatic glycation reactions leading to the formation of AGEs, which in turn can induce ROS production.[3][3]

Table 1: Summary of In Vitro Pro-oxidant Effects of D-Galactose. This table highlights studies demonstrating that D-galactose induces oxidative stress in various cell models.

The Pro-oxidant Nature of Galactose: A Mechanistic Overview

Galactose is widely utilized in research to establish in vitro and in vivo models of aging and oxidative stress.[2] Its detrimental effects stem from several interconnected pathways that disrupt cellular redox homeostasis.

One key mechanism involves the enzymatic conversion of excess D-galactose. Galactose reductase can reduce D-galactose to galactitol, leading to osmotic stress.[1][3] Alternatively, galactose oxidase can oxidize D-galactose, generating hydrogen peroxide (H₂O₂) as a byproduct.[1][3] This increase in H₂O₂ contributes directly to the cellular pool of reactive oxygen species and can diminish the activity of crucial antioxidant enzymes like superoxide dismutase (SOD).[3]

Furthermore, D-galactose can participate in non-enzymatic glycation reactions with proteins and lipids, resulting in the formation of advanced glycation end products (AGEs).[3] The interaction of AGEs with their receptors (RAGE) can trigger intracellular signaling cascades that activate NADPH oxidase, a major source of cellular ROS production.[3] This cascade of events underscores the role of galactose as an inducer of oxidative stress.

cluster_galactose Galactose Metabolism and Oxidative Stress Induction Excess D-Galactose Excess D-Galactose Galactose Reductase Galactose Reductase Excess D-Galactose->Galactose Reductase reduced by Galactose Oxidase Galactose Oxidase Excess D-Galactose->Galactose Oxidase oxidized by Non-enzymatic Glycation Non-enzymatic Glycation Excess D-Galactose->Non-enzymatic Glycation Galactitol Galactitol Galactose Reductase->Galactitol Osmotic Stress Osmotic Stress Galactitol->Osmotic Stress Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) Galactose Oxidase->Hydrogen Peroxide (H2O2) Decreased Antioxidant Enzymes (e.g., SOD) Decreased Antioxidant Enzymes (e.g., SOD) Hydrogen Peroxide (H2O2)->Decreased Antioxidant Enzymes (e.g., SOD) Increased ROS Production Increased ROS Production Hydrogen Peroxide (H2O2)->Increased ROS Production Advanced Glycation End Products (AGEs) Advanced Glycation End Products (AGEs) Non-enzymatic Glycation->Advanced Glycation End Products (AGEs) RAGE Activation RAGE Activation Advanced Glycation End Products (AGEs)->RAGE Activation NADPH Oxidase Activation NADPH Oxidase Activation RAGE Activation->NADPH Oxidase Activation NADPH Oxidase Activation->Increased ROS Production

Figure 1. Signaling pathways of galactose-induced oxidative stress.

Experimental Protocols for Assessing Antioxidant Properties

While no data exists for this compound, the following are standard in vitro assays that could be employed to determine its antioxidant potential and allow for a future comparison with other compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at its maximum wavelength (typically around 517 nm).

  • In a 96-well plate or cuvettes, add varying concentrations of the test compound to the DPPH solution.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the maximum wavelength.

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Add different concentrations of the test compound to the diluted ABTS•+ solution.

  • Include a control with the solvent and the ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition similarly to the DPPH assay.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.

cluster_workflow General Workflow for In Vitro Antioxidant Assay Prepare Test Compound Solutions Prepare Test Compound Solutions Mix Compound and Radical Solutions Mix Compound and Radical Solutions Prepare Test Compound Solutions->Mix Compound and Radical Solutions Prepare Radical Solution (DPPH or ABTS) Prepare Radical Solution (DPPH or ABTS) Prepare Radical Solution (DPPH or ABTS)->Mix Compound and Radical Solutions Incubate Incubate Mix Compound and Radical Solutions->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance->Calculate Scavenging Activity Determine IC50 or TEAC Determine IC50 or TEAC Calculate Scavenging Activity->Determine IC50 or TEAC

References

Assessing the Specificity of Aldo-Keto Reductases for 2,3,5,6-Tetrahydroxyhexanal Compared to Other Sugars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the enzymatic specificity of aldo-keto reductases (AKRs), a superfamily of enzymes crucial in cellular metabolism and detoxification. Due to the ambiguous chemical nomenclature of "2,3,5,6-Tetrahydroxyhexanal," which does not correspond to a standardly recognized sugar aldehyde, this guide will focus on the well-characterized human aldo-keto reductase AKR1B1 (aldose reductase) and its specificity towards representative sugar aldehydes: D-glyceraldehyde, D-xylose, and D-glucose. This approach allows for a scientifically rigorous comparison based on available experimental data, providing a framework for assessing the potential activity of AKRs towards other novel or non-standard sugar aldehydes.

Introduction to Aldo-Keto Reductase Specificity

The aldo-keto reductase (AKR) superfamily comprises a large group of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including aldehydes and ketones.[1][2] These enzymes are implicated in diverse physiological processes, from the metabolism of sugars and steroids to the detoxification of xenobiotics and products of oxidative stress.[1][3]

The substrate specificity of AKRs is largely determined by the variable loop structures that form the substrate-binding pocket at the C-terminal end of the conserved (α/β)8-barrel scaffold.[1] This structural feature allows different AKR isoforms to recognize and process a broad range of substrates. Human aldose reductase (AKR1B1) is a key enzyme in the polyol pathway and is known for its ability to reduce glucose to sorbitol, a process implicated in the pathogenesis of diabetic complications.[1][2] However, its substrate promiscuity extends to other aldehydes, including various sugar aldehydes.

Comparative Enzyme Kinetics

To objectively compare the specificity of an enzyme for different substrates, the kinetic parameters—Michaelis constant (Km) and catalytic constant (kcat)—are determined. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. A lower Km value indicates a higher affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and overall specificity for a given substrate.

The following table summarizes the kinetic parameters of human aldo-keto reductase AKR1B1 for D-glyceraldehyde, D-xylose, and D-glucose, compiled from various studies. It is important to note that direct comparison of these values should be approached with caution, as the experimental conditions under which they were determined may vary.

SubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)Experimental Conditions
DL-Glyceraldehyde 0.131351038pH 7.0, 25°C
D-Xylose 46180.39pH 7.0, 25°C, 0.15 M KCl
D-Glucose 991.80.018pH 6.2, 37°C, 0.1 M phosphate buffer

Disclaimer: The data presented in this table are compiled from different sources and may have been obtained under varying experimental conditions. For a direct and definitive comparison, it is recommended to perform kinetic assays for all substrates under identical conditions.

Experimental Protocol: Determining Enzyme Kinetic Parameters

This section details a generalized protocol for determining the kinetic parameters of an aldo-keto reductase with a sugar aldehyde substrate. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the cofactor NADPH.

Materials and Reagents:

  • Purified aldo-keto reductase (e.g., recombinant human AKR1B1)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Substrate stock solutions (e.g., D-glyceraldehyde, D-xylose, D-glucose)

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • Temperature-controlled cuvette holder

  • Micropipettes and tips

  • 96-well UV-transparent microplates (for high-throughput screening)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of NADPH in the reaction buffer. The final concentration in the assay is typically between 100 and 200 µM.

    • Prepare a series of substrate stock solutions of varying concentrations in the reaction buffer. The final concentrations in the assay should bracket the expected Km value (e.g., ranging from 0.1 x Km to 10 x Km).

    • Prepare a stock solution of the purified enzyme in the reaction buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate over the measurement period.

  • Enzyme Assay:

    • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).

    • In a cuvette or microplate well, combine the reaction buffer, NADPH, and the substrate at their final desired concentrations.

    • Initiate the reaction by adding the enzyme solution and mix thoroughly.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).

    • Repeat the assay for each substrate concentration.

    • Plot the initial reaction velocities (v0) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the values of Km and Vmax.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

    • Calculate the catalytic efficiency as kcat/Km.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NADPH, Substrates, Enzyme) mix Mix Buffer, NADPH, and Substrate reagents->mix instrument Setup Spectrophotometer (340 nm, Temp Control) instrument->mix initiate Initiate Reaction with Enzyme mix->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure velocity Calculate Initial Reaction Velocity (v0) measure->velocity plot Plot v0 vs. [S] velocity->plot fit Fit to Michaelis-Menten Equation plot->fit params Determine Km, Vmax, kcat, and kcat/Km fit->params

Caption: Experimental workflow for determining enzyme kinetic parameters.

Signaling Pathway: The Polyol Pathway

polyol_pathway glucose Glucose sorbitol Sorbitol glucose->sorbitol  Reduction fructose Fructose sorbitol->fructose  Oxidation akr1b1 Aldose Reductase (AKR1B1) nadp NADP+ akr1b1->nadp sdh Sorbitol Dehydrogenase nadh NADH sdh->nadh nadph NADPH nadph->akr1b1 nad NAD+ nad->sdh

Caption: The Polyol Pathway of glucose metabolism.

References

Safety Operating Guide

Prudent Disposal of 2,3,5,6-Tetrahydroxyhexanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

At the core of proper chemical disposal is the understanding that regulations from federal, state, and local authorities govern this process. The U.S. Environmental Protection Agency (EPA) and the Department of Transportation (DOT) have established stringent guidelines for the handling and disposal of chemical waste.[1] Non-compliance can lead to significant penalties and compromise the safety of the campus and the surrounding environment.[1]

Step-by-Step Disposal Protocol

The following procedure provides a general framework for the disposal of 2,3,5,6-Tetrahydroxyhexanal and other laboratory chemicals. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for specific guidance and protocols.

1. Waste Identification and Classification:

The first step is to determine if the chemical waste is hazardous. Hazardous waste is defined by the EPA based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[2][3] Without a specific SDS, this compound, as a non-halogenated aldehyde, should be treated as potentially hazardous chemical waste.

2. Containerization:

  • Use Appropriate Containers: Waste must be collected in containers that are compatible with the chemical.[4][5] For an organic compound like this compound, a clean, dry, and chemically resistant container, such as a glass or polyethylene bottle, is appropriate. Avoid using metal containers for corrosive materials.[1]

  • No Mixing of Incompatible Wastes: Never mix different chemical wastes unless explicitly instructed by a standard procedure.[4][6] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[2][4][5] This prevents the release of vapors and potential spills.

3. Labeling:

Proper labeling is crucial for safe handling and disposal. The label must include:

  • The words "Hazardous Waste".[1][5]

  • The full chemical name(s) of the contents (e.g., "this compound").[5] Avoid using abbreviations or chemical formulas.[5]

  • The approximate percentage of each component if it is a mixture.[4]

  • The date when the container was first used for waste accumulation.[4]

4. Storage:

  • Designated Satellite Accumulation Area (SAA): Store waste containers in a designated and clearly marked SAA within the laboratory.[2][7] This area should be at or near the point of generation.[7]

  • Secondary Containment: Liquid hazardous waste containers should be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[4][5]

  • Segregation: Store containers of incompatible wastes separately.[4][5]

5. Disposal:

  • Contact EHS for Pickup: Once the waste container is full or has reached the accumulation time limit set by your institution (often six months), contact your EHS department to arrange for a pickup.[7]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[8]

  • "Cradle to Grave" Responsibility: It is important to remember that the generator of the waste (your institution) is responsible for it from its creation to its final disposal.[8]

Prohibited Disposal Methods:

  • Drain Disposal: Do not dispose of this compound or other hazardous chemicals down the sink.[1][2][9] Many municipalities prohibit the drain disposal of flammable or toxic substances.[9]

  • Trash Disposal: Chemical waste should never be placed in the regular trash.[4]

  • Evaporation: Intentionally evaporating chemical waste is illegal and unsafe.[9]

Quantitative Data

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal) can be provided. All quantities of this substance should be collected and disposed of as chemical waste.

Experimental Protocols

A detailed experimental protocol for the neutralization or treatment of this compound prior to disposal cannot be provided without specific data on its reactivity and hazards. Any such treatment must be part of a well-documented and approved laboratory procedure. The recommended and safest protocol is to collect the unaltered chemical waste for professional disposal.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste.

A Chemical Waste Generated B Is the waste hazardous? (Consult SDS, EHS, or assume hazardous) A->B C Select Compatible Waste Container B->C Yes I Follow Institutional Guidelines for Non-Hazardous Waste B->I No D Label Container with 'Hazardous Waste' & Contents C->D E Store in Designated Satellite Accumulation Area (with secondary containment) D->E F Container Full or Time Limit Reached? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H EHS Arranges for Licensed Disposal G->H

General Chemical Waste Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,3,5,6-Tetrahydroxyhexanal

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY NOTICE: No specific Safety Data Sheet (SDS) is readily available for 2,3,5,6-Tetrahydroxyhexanal. The following guidance is based on the general hazards associated with aldehydes and polyhydroxy compounds. A thorough risk assessment by a qualified safety professional is mandatory before handling this substance.[1][2][3]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Potential Hazards and Risk Assessment

Given its chemical structure—a polyhydroxy aldehyde—this compound presents several potential hazards. Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4][5] Some aldehydes are also flammable.[4][6] The multiple hydroxyl groups suggest the compound is likely a water-soluble solid. While polyhydroxy compounds are generally less hazardous than many other chemical classes, caution is always warranted with unknown substances.

Before any work begins, a comprehensive risk assessment must be conducted.[1][2][3] This assessment should consider the scale of the experiment, the experimental conditions (e.g., heating, agitation), and the potential for byproduct formation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes.[7][8] A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[9][10]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling aldehydes.[11] Latex gloves do not provide adequate protection.[11] Double gloving is advisable, especially for extended operations.[7]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.[10] For larger quantities or increased splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Use in a Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Designate a specific area within the fume hood for the procedure.

    • Have an appropriate spill kit readily accessible.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Carefully weigh and transfer the solid compound within the fume hood to prevent dust generation.

    • If creating a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep all containers of this compound tightly sealed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents.

    • The storage container should be clearly labeled with the chemical name and any known hazards.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Aqueous solutions should be collected in a container specifically for water-soluble organic waste.[13]

  • Waste Disposal:

    • Do not dispose of this compound down the drain.[6]

    • Follow your institution's hazardous waste disposal procedures. This typically involves collection by a certified hazardous waste management company.[14]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: In case of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow Start Start: Prepare for Experiment RiskAssessment Conduct Risk Assessment Start->RiskAssessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepareWorkArea Prepare Fume Hood DonPPE->PrepareWorkArea HandleChemical Handle this compound PrepareWorkArea->HandleChemical Experiment Perform Experiment HandleChemical->Experiment Spill Spill or Exposure? Experiment->Spill Store Store Properly WasteDisposal Dispose of Waste Store->WasteDisposal Cleanup Clean Work Area DoffPPE Doff PPE Cleanup->DoffPPE DoffPPE->Store End End WasteDisposal->End Spill->Cleanup No Emergency Follow Emergency Procedures Spill->Emergency Yes Emergency->Cleanup

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.